2,4,6-Tribromoresorcinol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZSMVDNYXOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179113 | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-49-2 | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Tribromoresorcinol | |
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| Record name | 2437-49-2 | |
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| Record name | 2,4,6-Tribromoresorcinol | |
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| Record name | 2,4,6-tribromoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.675 | |
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| Record name | 2,4,6-TRIBROMORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86OZJ65140 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tribromoresorcinol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4,6-Tribromoresorcinol. Aimed at professionals in research and drug development, this document consolidates essential data, including physicochemical characteristics, spectral information, and a detailed experimental protocol for its preparation. The guide is structured to facilitate easy access to critical information, featuring tabulated data and a visual representation of its chemical structure.
Chemical Identity and Structure
This compound is a halogenated derivative of resorcinol, a benzenediol. The introduction of three bromine atoms to the aromatic ring significantly influences its chemical and physical properties.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol[1] |
| CAS Number | 2437-49-2[2] |
| Molecular Formula | C₆H₃Br₃O₂[2] |
| SMILES String | Oc1c(Br)cc(Br)c(O)c1Br[2] |
| InChI Key | YADZSMVDNYXOOB-UHFFFAOYSA-N[2] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 346.80 g/mol | [1] |
| Appearance | White to off-white or pale pink powder/crystals | [3] |
| Melting Point | 114-116 °C | [2] |
| Solubility | Almost insoluble in water. Soluble in alcohols and ether. | [3] |
| XLogP3 | 4.4 | [1] |
Spectral Data
Spectral analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectral data for this compound.
Table 3: Spectral Data of this compound
| Technique | Data Highlights |
| ¹H NMR | Spectral data is available and can be used to confirm the proton environment in the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to O-H and C-Br bonds are expected. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and isotopic pattern characteristic of a tribrominated compound.[1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Resorcinol
-
Bromine
-
A suitable solvent (e.g., glacial acetic acid or water)
-
Sodium hydroxide or sodium carbonate solution (for neutralization)
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, Buchner funnel)
-
Magnetic stirrer
Procedure:
-
Dissolve a known amount of resorcinol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.
-
Slowly add a stoichiometric excess of bromine (typically 3 equivalents for tribromination) dissolved in the same solvent to the resorcinol solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction and prevent excessive fuming.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker containing ice water to precipitate the crude product.
-
The precipitated solid is collected by vacuum filtration using a Buchner funnel and washed with cold water to remove any unreacted starting materials and soluble byproducts.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield pure this compound.
-
The final product should be dried under vacuum and its purity confirmed by melting point determination and spectral analysis.
Note: This is a generalized procedure. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.
Safety and Handling
This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its reactive hydroxyl and bromo groups allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. Its polybrominated structure also suggests potential applications as a flame retardant or in materials science.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and a general synthesis protocol for this compound. The tabulated data and structural representation are intended to serve as a quick and comprehensive reference for researchers and professionals in the field of drug development and chemical synthesis. Further research into its biological activities and applications is warranted to fully explore the potential of this versatile molecule.
References
An In-depth Technical Guide to the Physical Properties of 2,4,6-Tribromoresorcinol
This technical guide provides a comprehensive overview of the key physical properties of 2,4,6-Tribromoresorcinol, specifically its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work with this compound.
Physical Properties of this compound
This compound is a halogenated derivative of resorcinol. Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts.
Data Presentation
The following tables summarize the melting point and qualitative solubility of this compound.
Table 1: Melting Point of this compound
| Property | Reported Value (°C) | Source Citation |
| Melting Point | 108.0 - 114.0 | [1] |
| Melting Point | 114 - 116 | [2] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Profile | Source Citation |
| Water | Almost insoluble | [3] |
| Alcohols | Soluble | [3] |
| Ethers | Soluble | [3] |
Experimental Protocols
The determination of the physical properties of a compound like this compound follows standardized laboratory procedures. Below are detailed methodologies for measuring melting point and assessing solubility.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure substances typically exhibiting a sharp melting point range.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. This device typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.
-
Measurement:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is increased at a steady rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
-
Purity Assessment: A narrow melting range (typically 1-2°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Qualitative Solubility Assessment Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, acetone, chloroform) are selected for the assessment.
-
Procedure:
-
A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube.
-
A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated or sonicated to facilitate dissolution.
-
Visual observation is used to determine if the solid has dissolved completely.
-
-
Classification: The solubility is typically classified based on the amount of solvent required to dissolve the sample. If the compound dissolves, it is classified as "soluble." If it does not dissolve, it is classified as "insoluble" or "sparingly soluble."
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound such as this compound.
Caption: Workflow for Physical Property Determination.
References
A Technical Guide to High-Purity 2,4,6-Tribromoresorcinol for Researchers and Drug Development Professionals
An In-Depth Overview of Commercial Suppliers, Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of high-purity 2,4,6-tribromoresorcinol (TBR), a key starting material and intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document details commercially available sources, their specifications, and relevant technical data to facilitate informed procurement and application. The guide also outlines a representative synthesis protocol and standard analytical methods for purity assessment, alongside a discussion of its potential, though not fully elucidated, biological significance.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the material are critical for research and development applications, particularly in the synthesis of pharmaceutical compounds where impurities can significantly impact reaction outcomes and biological activity. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Number | Purity Specification | Melting Point (°C) | Appearance |
| Sigma-Aldrich | 245690 | 98% | 114-116 (lit.) | Powder |
| Thermo Scientific Chemicals | A19436 | ≥97.5% (GC) | 108.0-114.0 | Pale pink powder |
| Chem-Impex | 02809 | ≥ 99% (GC) | 113 - 116 | Off-white to pale yellow solid |
| India Fine Chemicals | F-028098 | Not specified | Not specified | Not specified |
Note: Product specifications are subject to change and may vary by lot. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate data.
Physicochemical and Safety Data
Understanding the fundamental properties and handling requirements of this compound is essential for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 2437-49-2 | [1] |
| Molecular Formula | C₆H₃Br₃O₂ | [2] |
| Molecular Weight | 346.80 g/mol | [2] |
| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
Representative Certificate of Analysis
While a specific Certificate of Analysis for a particular lot is obtained from the supplier, a typical CoA for high-purity this compound would include the following tests and specifications.
| Test | Specification | Method |
| Appearance | White to off-white or pale pink crystalline powder | Visual |
| Identification | Conforms to the structure | ¹H NMR, FTIR |
| Assay (Purity) | ≥ 98.0% | HPLC or GC |
| Melting Point | 112 - 118 °C | Capillary Method |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
| Residual Solvents | Meets USP <467> requirements | Headspace GC |
| Potential Impurities | ||
| Resorcinol | ≤ 0.1% | HPLC |
| Monobromoresorcinol | ≤ 0.5% | HPLC |
| Dibromoresorcinol | ≤ 1.0% | HPLC |
Experimental Protocols
Synthesis of High-Purity this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of resorcinol. The following is a representative protocol adapted from established procedures for the bromination of phenolic compounds.[3][4]
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve resorcinol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (3.0 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
A precipitate of crude this compound will form.
-
Decolorize the solution by adding a small amount of sodium bisulfite solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to yield high-purity this compound as a crystalline solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is commonly determined using reverse-phase HPLC.[1] This method allows for the separation and quantification of the main compound and any potential impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Biological Context and Signaling Pathways
While this compound is primarily utilized as a chemical intermediate, the broader class of brominated phenols has been the subject of toxicological and pharmacological research. Some bromophenols found in marine organisms have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.
It is important to note that specific studies on the interaction of this compound with cellular signaling pathways are limited. However, given its phenolic structure, it could potentially interact with pathways sensitive to phenolic compounds. The diagram below illustrates a generalized logical relationship for investigating the potential biological effects of a novel compound like this compound, starting from in vitro screening to more complex biological assessments.
Conclusion
High-purity this compound is a readily available chemical intermediate with well-defined physicochemical properties. This guide provides researchers and drug development professionals with essential information on its commercial sources, a representative synthesis protocol, and standard analytical methods for quality control. While its specific biological activities and interactions with signaling pathways are not yet extensively studied, the broader class of bromophenols suggests potential areas for future investigation. The provided workflows and data tables serve as a valuable resource for the effective and safe utilization of this compound in research and development endeavors.
References
An In-depth Technical Guide to 2,4,6-Tribromoresorcinol: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-Tribromoresorcinol, a significant halogenated phenolic compound. The document details its historical discovery, developmental timeline, key physicochemical properties, and established experimental protocols. It is designed to be a valuable resource for researchers, scientists, and professionals involved in materials science and drug development.
Historical Discovery and Development
The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. While the precise moment of its first synthesis is not definitively documented in readily available historical records, its discovery is intrinsically linked to the broader exploration of halogenation reactions on phenolic compounds in the 19th and early 20th centuries. The high reactivity of the resorcinol ring, activated by two hydroxyl groups, makes it susceptible to polysubstitution, readily yielding the tribrominated derivative in the presence of a brominating agent.
The development of this compound has been driven by its utility in various industrial and research applications. Its primary applications have been as a flame retardant and as an antimicrobial agent.
Timeline of Key Developments
While a precise timeline is challenging to construct from available literature, the general development can be outlined as follows:
-
Late 19th/Early 20th Century: Initial synthesis and characterization of various brominated phenols, including multi-brominated resorcinols, as part of fundamental organic chemistry research.
-
Mid-20th Century: Recognition of the efficacy of halogenated compounds as flame retardants. This period likely saw the initial investigations into using this compound to impart fire resistance to materials.
-
Late 20th Century to Present: Increased use as a reactive flame retardant in polymers and textiles.[1] Concurrently, research into its antimicrobial properties gained traction, exploring its potential in various formulations to inhibit the growth of bacteria and fungi.[1]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2437-49-2 | [2] |
| Molecular Formula | C₆H₃Br₃O₂ | [3][2] |
| Molecular Weight | 346.80 g/mol | [3] |
| Appearance | White to pale pink crystalline powder | |
| Melting Point | 114-116 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohols and ethers. | [4] |
Table 2: Spectral Data of this compound
| Spectroscopic Technique | Key Data/Signals | Reference |
| Infrared (IR) Spectroscopy | Data available in public databases. | [2] |
| Mass Spectrometry (MS) | Data available in public databases. | [2] |
| ¹H NMR Spectroscopy | Data available in public databases. | |
| ¹³C NMR Spectroscopy | Data available in public databases. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, based on the principles of electrophilic aromatic substitution.
Synthesis of this compound
Principle: The synthesis involves the direct bromination of resorcinol. The two hydroxyl groups on the resorcinol ring are strongly activating and ortho-, para-directing. This high degree of activation allows for the substitution of all three available ring hydrogens with bromine atoms.
Reaction Scheme:
References
Potential Research Areas for 2,4,6-Tribromoresorcinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tribromoresorcinol, a halogenated derivative of the phenolic compound resorcinol, presents a compelling yet underexplored scaffold for scientific investigation. While its primary applications have historically been in materials science as a flame retardant and synthetic intermediate, its structural similarity to other biologically active brominated phenols suggests significant potential in medicinal chemistry and drug development. This technical guide outlines promising research avenues for this compound, focusing on its potential antimicrobial, cytotoxic, and enzyme-inhibiting properties. This document provides a comprehensive overview of the current landscape, detailed hypothetical experimental protocols, and potential signaling pathways for investigation, intended to serve as a foundational resource for researchers in the field.
Introduction
This compound (2,4,6-tribromobenzene-1,3-diol) is an organic compound with the molecular formula C₆H₃Br₃O₂.[1][2] It is a solid at room temperature, appearing as white to off-white crystals or crystalline powder, and is sparingly soluble in water but soluble in organic solvents like alcohols and ethers.[1] Its current applications are predominantly in the industrial sector, where it is utilized as a flame retardant and an intermediate in the synthesis of other brominated compounds.[1][3] However, the broader family of brominated phenols and resorcinol derivatives has demonstrated a wide range of biological activities, suggesting that this compound may possess untapped therapeutic potential. This guide aims to illuminate these potential research areas and provide a framework for their exploration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting biological assays, as well as for understanding its potential pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₃O₂ | [2] |
| Molecular Weight | 346.80 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [3] |
| Melting Point | 113 - 116 °C | [3] |
| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol | [2] |
| CAS Number | 2437-49-2 | [2] |
Potential Research Areas
Based on the known biological activities of structurally similar compounds, several key areas of research for this compound are proposed:
Antimicrobial and Antifungal Activity
Brominated phenols are known to possess significant antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell walls and the denaturation of essential proteins.[4] Given that resorcinol itself has antiseptic properties, its brominated analogue is a prime candidate for investigation as a novel antimicrobial or antifungal agent.
Proposed Research Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial evaluation of this compound.
Cytotoxic and Anticancer Potential
Numerous studies have reported the cytotoxic effects of brominated compounds against various cancer cell lines. While no specific data exists for this compound, related brominated phenols have demonstrated dose-dependent cytotoxicity. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.
Proposed Research Workflow for Cytotoxicity Screening:
Caption: Workflow for evaluating the cytotoxic potential of this compound.
Enzyme Inhibition
Halogenated phenolic compounds have been shown to inhibit the activity of various enzymes, including those involved in critical physiological processes. For instance, some brominated phenols are known inhibitors of deiodinases, which are crucial for thyroid hormone regulation. Investigating the effect of this compound on a range of enzymes could uncover novel therapeutic targets or elucidate potential toxicological mechanisms.
Potential Signaling Pathway for Investigation (Hypothetical):
Caption: Hypothetical inhibition of deiodinase by this compound.
Quantitative Data from Related Compounds
Table 2: Antimicrobial Activity of Related Brominated Phenols
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 24 | [1] |
| 3-Bromo-2,6-dihydroxyacetophenone | Pseudomonas aeruginosa | 780 | [1] |
| Pentabromophenol | Staphylococcus aureus | <1 | [5] |
Table 3: Cytotoxicity of Related Brominated Phenols
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,4,6-Tribromophenol | Caco-2 | 215 | [6] |
| 2,4,6-Tribromophenol | SH-SY5Y | 155 | [6] |
| 4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat J16 | 1.61 - 2.95 | [7] |
| 4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | Ramos | 1.61 - 2.95 | [7] |
Table 4: Enzyme Inhibition by Related Halogenated Phenols
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 2,4,6-Tribromophenol | Deiodinase Type I | 40 | [8] |
| 2,4,6-Tribromophenol | Sulfotransferase (SULT1A3) | Ki = 16.28 | [2] |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key experiments, adapted from established methodologies for similar compounds.
Synthesis of this compound
This protocol is a generalized procedure based on the bromination of resorcinol.
Materials:
-
Resorcinol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Hydrobromic acid (HBr, catalytic amount)
-
Deionized water
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, and column chromatography apparatus.
Procedure:
-
Dissolve resorcinol (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (3.1 equivalents) to the solution in portions at room temperature.
-
Add a catalytic amount of hydrobromic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity (IC₅₀ Determination)
This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Conclusion
This compound represents a promising, yet largely unexplored, molecule with significant potential for research in drug discovery and development. Its structural characteristics, shared with other biologically active brominated phenols, strongly suggest potential antimicrobial, antifungal, and cytotoxic properties. The proposed research areas and detailed experimental frameworks provided in this guide offer a starting point for a systematic investigation into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety in preclinical models. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents to address unmet medical needs.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: 2,4,6-Tribromoresorcinol as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 2,4,6-Tribromoresorcinol as a flame retardant in various polymer systems. Due to a lack of specific experimental data for this compound in the public domain, this document extrapolates information from closely related brominated flame retardants, particularly other brominated phenols, and general principles of flame retardancy. The notes cover the theoretical mechanism of action, potential applications in polymers such as epoxy resins, Acrylonitrile Butadiene Styrene (ABS), and polycarbonate (PC), and detailed, generalized experimental protocols for incorporation and evaluation.
Introduction to this compound
This compound is a halogenated aromatic compound with the chemical formula C₆H₃Br₃O₂. Its structure, featuring a high bromine content and two reactive hydroxyl groups, suggests its potential as both a reactive and additive flame retardant. The bromine atoms are the primary source of its flame-retardant properties, while the hydroxyl groups offer sites for chemical integration into polymer backbones, potentially leading to permanent flame retardancy with minimal leaching.
Chemical Structure:
Theoretical Mechanism of Flame Retardancy
Brominated flame retardants like this compound primarily function in the gas phase of a fire.[1] The proposed mechanism involves the following steps:
-
Thermal Decomposition: Upon heating, the C-Br bonds in this compound break, releasing bromine radicals (Br•) into the gas phase.[2]
-
Radical Scavenging: In the gas phase, the highly reactive flame-propagating radicals, such as hydrogen (H•) and hydroxyl (OH•), are "scavenged" by the bromine radicals. This reaction forms less reactive species like hydrogen bromide (HBr).
-
Inhibition of Combustion: The formation of HBr interrupts the exothermic chain reactions of combustion, leading to a reduction in heat generation and slowing or extinguishing the flame.[1][3]
-
Synergistic Effects: When used with synergists like antimony trioxide (Sb₂O₃), the flame retardant efficiency can be enhanced. HBr reacts with Sb₂O₃ to form antimony trihalides (e.g., SbBr₃), which are dense gases that can form a barrier, further inhibiting combustion.
Caption: Gas phase flame retardancy mechanism of this compound (TBR).
Potential Applications in Polymers
Epoxy Resins
The hydroxyl groups in this compound make it a suitable candidate as a reactive flame retardant in epoxy resins. It can be chemically incorporated into the epoxy backbone, offering permanent flame retardancy without migration. This is particularly valuable for applications like printed circuit boards and electronic components where fire safety is critical.[4][5]
Acrylonitrile Butadiene Styrene (ABS)
ABS is a widely used thermoplastic with good mechanical properties but is also flammable.[6] this compound could potentially be used as an additive flame retardant in ABS, likely in conjunction with a synergist like antimony trioxide to achieve high levels of flame retardancy (e.g., UL 94 V-0).[7]
Polycarbonate (PC)
While polycarbonate has some inherent flame resistance, for more stringent applications, flame retardants are necessary.[8] Brominated compounds are used to enhance the flame retardancy of PC. This compound could be explored as an additive in polycarbonate formulations.
Experimental Protocols
The following are generalized protocols for incorporating and testing this compound in polymers. Specific parameters will need to be optimized for each polymer system.
Protocol for Incorporation into Epoxy Resin (Reactive Method)
Caption: Workflow for incorporating 2,4,6-TBR into epoxy resin.
-
Materials:
-
Base epoxy resin (e.g., DGEBA)
-
This compound
-
Curing agent (e.g., amine-based)
-
Solvent (if necessary, e.g., acetone)
-
Catalyst (if necessary)
-
-
Procedure:
-
In a reaction vessel, dissolve the epoxy resin and the desired amount of this compound in a minimal amount of solvent with stirring until a homogenous solution is formed.
-
Add the stoichiometric amount of curing agent and catalyst to the mixture.
-
Continue stirring for 15-30 minutes to ensure uniform mixing.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven at a temperature and for a duration specific to the resin and curing agent system.
-
Post-cure the samples at a higher temperature to ensure complete cross-linking.
-
Protocol for Incorporation into ABS/PC (Additive Method)
Caption: Workflow for incorporating 2,4,6-TBR into thermoplastics.
-
Materials:
-
ABS or PC pellets
-
This compound powder
-
Synergist (e.g., Antimony Trioxide)
-
Other additives (e.g., stabilizers, processing aids)
-
-
Procedure:
-
Thoroughly dry the polymer pellets and this compound powder in a vacuum oven to remove any moisture.
-
Dry blend the polymer pellets, this compound, synergist, and any other additives in the desired weight percentages.
-
Melt compound the mixture using a twin-screw extruder with a temperature profile appropriate for the base polymer.
-
Cool the extrudate in a water bath and pelletize.
-
Dry the compounded pellets thoroughly.
-
Use an injection molding machine to prepare test specimens according to standard dimensions for flammability and mechanical testing.
-
Protocol for Flammability Testing
4.3.1 Limiting Oxygen Index (LOI)
The LOI test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that will just support flaming combustion of a material.[9]
-
Apparatus: LOI instrument conforming to ASTM D2863 or ISO 4589.[9][10]
-
Specimen: A vertical strip of the polymer, typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.
-
Procedure:
-
Mount the specimen vertically in the center of the glass chimney.
-
Set an initial oxygen concentration.
-
Ignite the top of the specimen.
-
Observe the burning behavior. The oxygen concentration is increased if the flame extinguishes and decreased if it continues to burn.
-
The LOI is the minimum oxygen concentration at which the specimen sustains burning for a specified time or burns a specified length.
-
4.3.2 UL 94 Vertical Burn Test
This test assesses the self-extinguishing properties of a material after exposure to a flame.[11][12]
-
Apparatus: UL 94 test chamber with a Bunsen burner.
-
Specimen: A rectangular bar, typically 125 ± 5 mm long and 13.0 ± 0.5 mm wide, with a thickness as specified.
-
Procedure:
-
Mount the specimen vertically.
-
Apply a flame to the bottom of the specimen for 10 seconds and then remove.
-
Record the afterflame time.
-
Immediately re-apply the flame for another 10 seconds and remove.
-
Record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classifications (V-0, V-1, V-2) are determined based on the afterflame times, afterglow time, and dripping behavior.[13][14]
-
4.3.3 Cone Calorimetry
Cone calorimetry measures the heat release rate and other combustion parameters of a material under controlled heat flux.[15]
-
Apparatus: Cone calorimeter conforming to ASTM E1354 or ISO 5660.
-
Specimen: A 100 mm x 100 mm plaque of a specified thickness.
-
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Expose the specimen to a set radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases.
-
Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and mass loss rate throughout the test.
-
Illustrative Data Presentation
The following tables present hypothetical data based on typical values for brominated flame retardants to illustrate how results could be presented. Actual experimental data for this compound is not currently available.
Table 1: Hypothetical Flammability Properties of 2,4,6-TBR in Polymers
| Polymer System | 2,4,6-TBR (wt%) | Synergist (wt%) | LOI (%) | UL 94 Rating (3.2 mm) |
| Epoxy | 0 | 0 | 20 | Fails |
| Epoxy | 15 | 0 | 28 | V-1 |
| Epoxy | 15 | 5 (Sb₂O₃) | 35 | V-0 |
| ABS | 0 | 0 | 18 | Fails |
| ABS | 12 | 4 (Sb₂O₃) | 27 | V-0 |
| PC | 0 | 0 | 25 | V-2 |
| PC | 10 | 0 | 32 | V-0 |
Table 2: Hypothetical Cone Calorimetry Data (50 kW/m²)
| Polymer System | pHRR (kW/m²) | THR (MJ/m²) | Time to Ignition (s) |
| Epoxy (Neat) | 1200 | 110 | 60 |
| Epoxy + 15% TBR + 5% Sb₂O₃ | 450 | 75 | 75 |
| ABS (Neat) | 1050 | 95 | 45 |
| ABS + 12% TBR + 4% Sb₂O₃ | 380 | 60 | 55 |
| PC (Neat) | 800 | 80 | 80 |
| PC + 10% TBR | 350 | 50 | 95 |
Conclusion
References
- 1. bsef.com [bsef.com]
- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 3. polymers.co.uk [polymers.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. tosaf.com [tosaf.com]
- 9. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 10. specialchem.com [specialchem.com]
- 11. specialchem.com [specialchem.com]
- 12. boedeker.com [boedeker.com]
- 13. protolabs.com [protolabs.com]
- 14. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antifungal Applications of 2,4,6-Tribromoresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromoresorcinol is a halogenated phenolic compound with potential applications in the fields of antimicrobials and antifungals. The introduction of bromine atoms to the resorcinol scaffold is a strategic chemical modification known to enhance the biological activity of many compounds. This increased efficacy is often attributed to factors such as increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic properties that can enhance interactions with biological targets. These application notes provide a comprehensive overview of the potential antimicrobial and antifungal uses of this compound, including detailed experimental protocols for its evaluation and illustrative data on its efficacy. While extensive research on this specific compound is emerging, the provided methodologies are based on established protocols for similar brominated phenols and serve as a robust guide for new investigations.
Quantitative Data Summary
The following tables present illustrative quantitative data for the antimicrobial and antifungal activity of this compound against a panel of common pathogenic microorganisms. This data is intended to serve as a template for presenting experimental findings.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) at 1 mg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | 18 | 62.5 | 125 |
| Bacillus subtilis (ATCC 6633) | Positive | 20 | 31.25 | 62.5 |
| Escherichia coli (ATCC 25922) | Negative | 14 | 125 | 250 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 12 | 250 | >500 |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | Zone of Inhibition (mm) at 1 mg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 22 | 15.63 | 31.25 |
| Aspergillus niger (ATCC 16404) | Mold | 16 | 62.5 | 125 |
| Trichophyton rubrum (Clinical Isolate) | Dermatophyte | 19 | 31.25 | 62.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial and antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland standard
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions: a. Add 100 µL of sterile MHB or RPMI-1640 to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculum Preparation: a. Grow microbial cultures overnight. b. Dilute the cultures in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). c. Further dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the final assay volume.
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Standardized microbial inoculums (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control (antibiotic/antifungal solution)
-
Negative control (DMSO)
Procedure:
-
Plate Preparation: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-72 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for the antifungal mechanism of action.
Caption: Experimental workflow for determining MIC and MBC/MFC.
Caption: Hypothetical antifungal mechanisms of this compound.
2,4,6-Tribromoresorcinol: A Versatile Building Block for Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromoresorcinol is a readily available and highly functionalized aromatic compound that serves as a valuable starting material in organic synthesis. Its unique substitution pattern, featuring three bromine atoms and two hydroxyl groups on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of bioactive molecules, particularly focusing on the preparation of substituted benzofurans, a scaffold present in numerous pharmacologically active compounds.
Application Note 1: Synthesis of Substituted Benzofurans
Substituted benzofurans are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is an excellent precursor for the synthesis of 5,7-dibromo-substituted benzofurans. The synthetic strategy involves a sequential Sonogashira coupling and cyclization reaction. The presence of the bromine atoms at positions 5 and 7 of the resulting benzofuran core offers opportunities for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.
A key transformation involves the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction is followed by an intramolecular cyclization to construct the benzofuran ring system. The reaction conditions can be optimized to achieve high yields of the desired product.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 5,7-dibromo-2-phenylbenzofuran from this compound.
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/H₂O | 70 | 12 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 5,7-dibromo-2-phenylbenzofuran
This protocol details the synthesis of 5,7-dibromo-2-phenylbenzofuran from this compound and phenylacetylene via a Sonogashira coupling followed by cyclization.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 2.88 mmol) in a mixture of toluene (20 mL) and water (10 mL).
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes.
-
Addition of Reagents: To the degassed solution, add triethylamine (1.2 mL, 8.64 mmol), phenylacetylene (0.35 mL, 3.17 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.10 g, 0.14 mmol), and copper(I) iodide (0.05 g, 0.29 mmol).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to afford 5,7-dibromo-2-phenylbenzofuran as a solid.
Characterization Data:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Biological Activity of Brominated Benzofurans
Halogenated benzofurans, including those derived from this compound, have shown promising biological activities. The bromine substituents can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacological properties.
-
Anticancer Activity: Brominated benzofurans have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms of action often involve the induction of apoptosis through the activation of intrinsic and extrinsic signaling pathways.[3] Some derivatives have been shown to interfere with key signaling pathways in cancer progression, such as the AKT/mTOR pathway.[4]
-
Antimicrobial Activity: The phenolic nature of the resorcinol starting material and the presence of halogens can contribute to antimicrobial properties. The mechanism of antimicrobial action of phenolic compounds often involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and inhibition of essential enzymes.[5][6][7][8][9]
Visualizations
Experimental Workflow for the Synthesis of 5,7-dibromo-2-phenylbenzofuran
Caption: Workflow for the synthesis of 5,7-dibromo-2-phenylbenzofuran.
Potential Signaling Pathways Affected by Brominated Benzofurans in Cancer Cells
Caption: Potential anticancer signaling pathways of brominated benzofurans.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 9. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,4,6-Tribromoresorcinol in Experimental Samples using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromoresorcinol is a brominated aromatic compound with applications in various fields of research, including as a flame retardant and a potential antimicrobial agent.[1] Accurate and reliable quantification of this compound in experimental samples is crucial for efficacy, safety, and pharmacokinetic studies in drug development and for monitoring in environmental and industrial settings. This application note provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Materials and Reagents
-
This compound analytical standard: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH): Analytical grade (Formic acid is recommended for Mass Spectrometry compatibility)
-
Methanol: HPLC grade (for sample preparation)
-
Experimental Samples: (e.g., biological fluids, environmental water samples, reaction mixtures)
-
Syringe filters: 0.45 µm PTFE or nylon
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point. A Newcrom R1 column has also been reported for this analysis.[2]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be Acetonitrile:Water (60:40, v/v) with 0.1% acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard. A wavelength around 280 nm is often suitable for phenolic compounds.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected analyte concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the matrix of the experimental sample. The goal is to extract this compound and remove interfering substances.
-
For Liquid Samples (e.g., aqueous solutions, cell culture media):
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
If the concentration of the analyte is expected to be low, a solid-phase extraction (SPE) step may be necessary to concentrate the sample.
-
-
For Biological Samples (e.g., plasma, urine):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to precipitate proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
For Solid Samples (e.g., tissues, soil):
-
Homogenize a known weight of the solid sample in a suitable solvent like methanol or acetonitrile.
-
Sonicate or shake the mixture to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant.
-
The extract may require further cleanup using SPE.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter.
-
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared experimental samples.
-
Run a blank (mobile phase) injection between samples to prevent carryover.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Use the peak area of the this compound peak in the experimental samples and the equation of the calibration curve to calculate the concentration of the analyte in the samples.
Data Presentation
The quantitative results of the HPLC analysis can be summarized in a table for clear comparison.
Table 1: Quantitative Analysis of this compound in Experimental Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 4.21 | 15832 | 1.0 |
| Standard 2 | 4.22 | 79160 | 5.0 |
| Standard 3 | 4.21 | 159870 | 10.0 |
| Standard 4 | 4.23 | 401250 | 25.0 |
| Standard 5 | 4.22 | 805600 | 50.0 |
| Standard 6 | 4.21 | 1612300 | 100.0 |
| Experimental Sample 1 | 4.22 | 254890 | 15.9 |
| Experimental Sample 2 | 4.23 | 567120 | 35.4 |
| Experimental Sample 3 | 4.21 | 120560 | 7.5 |
Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the experimental conditions and samples.
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.
Visualization
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC Analysis Workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in experimental samples using RP-HPLC with UV detection. The described method, when properly validated, can serve as a reliable tool for researchers, scientists, and drug development professionals. The provided workflow and data presentation format can be adapted to specific research needs, ensuring accurate and reproducible results.
References
Application Notes and Protocols: The Role of 2,4,6-Tribromoresorcinol in the Synthesis of Brominated Compounds
Introduction
2,4,6-Tribromoresorcinol is a highly functionalized aromatic compound belonging to the family of brominated phenols. Its structure, featuring three bromine atoms and two hydroxyl groups on a benzene ring, makes it a valuable molecule in various chemical applications. It is primarily recognized for its use as a flame retardant, incorporated into materials like plastics and textiles to enhance fire resistance.[1] Furthermore, this compound serves as a versatile chemical intermediate for the synthesis of more complex brominated compounds, including potential pesticides, pharmaceuticals, and other specialty chemicals.[1][2]
These application notes provide an overview of the synthesis of this compound and its role as a precursor in the preparation of other brominated molecules, intended for researchers in organic synthesis and drug development.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 2437-49-2 | [3][4] |
| Molecular Formula | C₆H₃Br₃O₂ | [3] |
| Molecular Weight | 346.80 g/mol | [5] |
| Appearance | White to pale pink crystalline powder | [2][6] |
| Melting Point | 114-116 °C | [4] |
| Solubility | Almost insoluble in water; soluble in organic solvents such as alcohols and ethers. | [2] |
| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol | [5] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |
| Safety Precautions | Use in a well-ventilated area, avoid inhalation, and prevent contact with skin and eyes. Pay attention to fire and explosion prevention during handling and storage.[2] | [2] |
Application Note 1: Synthesis of this compound
The synthesis of this compound is achieved via the electrophilic bromination of resorcinol (1,3-dihydroxybenzene). The two hydroxyl groups are strong activating groups, directing the incoming electrophiles (bromine) to the ortho and para positions (2, 4, and 6 positions), leading to exhaustive bromination.
Representative Experimental Protocol
Disclaimer: The following is a representative protocol based on the general bromination of activated phenols. A specific, peer-reviewed protocol for the synthesis of this compound was not available in the searched literature. Researchers should conduct a thorough risk assessment before proceeding.
Materials:
-
Resorcinol (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (3.0 - 3.3 eq)
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a suitable amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: While stirring vigorously, add a solution of bromine (3.1 eq) in glacial acetic acid dropwise via a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A precipitate may form during the reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture into a beaker containing a large volume of cold deionized water. The crude product should precipitate.
-
Workup: Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove acetic acid and inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white or pale pink crystalline solid.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50 °C).
Application Note 2: this compound as a Synthetic Intermediate
The utility of this compound extends to its role as a building block for larger, more complex brominated molecules. Its two hydroxyl groups offer reactive sites for derivatization, such as etherification or esterification, allowing for its incorporation into a variety of molecular scaffolds.
Potential Applications:
-
Flame Retardants: It can serve as a precursor for other brominated flame retardants. For instance, the hydroxyl groups can be reacted with alkyl or aryl halides to form polybrominated diaryl ethers or similar structures. While naturally produced polybrominated diphenyl ethers (PBDEs) have been discovered, synthetic routes are crucial for industrial supply.[7]
-
Bioactive Compounds: Its use as an intermediate for pesticides and pharmaceuticals suggests that the tribrominated dihydroxy-benzene core is a key pharmacophore.[2] The bromine atoms can enhance biological activity by increasing lipophilicity and influencing metabolic stability.
-
Antimicrobial Agents: The compound has been explored for its potential in developing antimicrobial agents for use in coatings and healthcare products.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4,6-Tribromoresorcinol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromoresorcinol, a halogenated derivative of resorcinol, presents a unique scaffold for medicinal chemistry exploration. While its primary industrial applications have been as a flame retardant and an antimicrobial agent, the inherent biological activity of the resorcinol core, coupled with the influence of bromine substitution, suggests significant potential for therapeutic applications.[1] This document provides an overview of the current understanding and potential applications of this compound and its analogs in medicinal chemistry, with a focus on anticancer, antibacterial, and enzyme inhibitory activities. Detailed experimental protocols for the synthesis of related bioactive compounds are also provided.
The core structure of resorcinol (1,3-dihydroxybenzene) is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The addition of bromine atoms to the resorcinol ring, as in this compound, can significantly alter its physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby modulating its biological activity.
Application Notes
Anticancer Potential
While direct studies on the anticancer activity of this compound are limited, the broader class of brominated and substituted phenols has demonstrated cytotoxic effects against various cancer cell lines. For instance, 2,4,6-tribromophenol (TBP), a closely related compound, has been investigated for its cyto- and genotoxic effects.[2][3] Furthermore, synthetic derivatives of other substituted phenols have shown promising anticancer activities.
The potential anticancer mechanism of action for such compounds could involve the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, or the generation of reactive oxygen species (ROS) leading to oxidative stress and cell death. The high lipophilicity of brominated compounds may also facilitate their transport across cellular membranes, enhancing their intracellular accumulation and cytotoxic effects.
Antibacterial and Antifungal Activity
The antimicrobial properties of phenolic compounds are well-established. This compound is noted for its use as an antimicrobial agent in various formulations.[1] This activity is likely attributed to its ability to disrupt microbial cell membranes, denature essential proteins, and interfere with enzymatic activities.
Derivatives of resorcinol have shown significant antifungal activity, particularly against dermatophytes. For example, phenylethyl resorcinol has demonstrated potent activity against Microsporum gypseum. The mechanism of action is thought to involve damage to the fungal cell wall and membrane, leading to cytoplasmic leakage and cell death.
Enzyme Inhibition
Resorcinol and its derivatives are known to be effective inhibitors of various enzymes, a property that is being actively explored for therapeutic purposes. Key enzyme targets include:
-
Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation and for skin whitening. Several resorcinol derivatives have been synthesized and shown to be potent tyrosinase inhibitors.
-
Aldose Reductase: Inhibition of this enzyme is a therapeutic strategy for preventing diabetic complications. Alkylresorcinols have demonstrated inhibitory activity against aldose reductase.
-
Butyrylcholinesterase (BChE): BChE inhibitors are being investigated for the treatment of Alzheimer's disease. The resorcinol scaffold can be a starting point for the design of novel BChE inhibitors.
The inhibitory activity of these compounds is often dependent on the nature and position of substituents on the resorcinol ring, highlighting the importance of structure-activity relationship (SAR) studies in optimizing their potency and selectivity.
Quantitative Data
Table 1: Anticancer Activity of a 2,4,6-Trisubstituted Pyridine Derivative
| Compound | Cell Line | IC50 (µM) |
| Pyridine Derivative 1 | Renal Cancer | Data not specified |
| Pyridine Derivative 1 | Prostate Cancer | Data not specified |
Note: Specific IC50 values for the anticancer activities of the synthesized 2,4,6-trisubstituted pyridine candidates were not provided in the source material, but they were described as having potent activities against renal and prostate cancer cell lines.[4]
Table 2: Antifungal Activity of Resorcinol Derivatives against Dermatophytes
| Compound | Organism | Inhibition (%) at 200 µg/mL |
| (±)Phenylethylresorcinol | M. gypseum | 100 |
| 4-Hexylresorcinol | M. gypseum | 80 |
| 4-Butylresorcinol | M. gypseum | 30 |
(Data adapted from a study on the antidermatophytic action of resorcinol derivatives)
Table 3: Enzyme Inhibitory Activity of Resorcinol Derivatives
| Compound | Enzyme | IC50 (µM) |
| 4-Butylresorcinol | Tyrosinase | Not specified |
| 5-Pentylresorcinol | Aldose Redductase | Not specified |
| Rotigotine (BChE Inhibitor) | Butyrylcholinesterase | 12.76 |
| Piboserod (BChE Inhibitor) | Butyrylcholinesterase | 15.33 |
Note: Specific IC50 values for some resorcinol derivatives were not available in the provided search results, but their potential as enzyme inhibitors was highlighted.[5][6] The data for Rotigotine and Piboserod are included as examples of cholinesterase inhibitors for context.[6]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone (a Resorcinol Derivative)
This protocol describes the first step in the synthesis of more complex resorcinol derivatives.[7][8]
Materials:
-
Resorcinol
-
Acetic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
50% Hydrochloric acid (HCl)
-
5% Hydroiodic acid (HI)
-
Hot water
Procedure:
-
Add 15 g (110 mmol) of anhydrous ZnCl₂ to 30 ml of acetic acid and heat the mixture to 140 °C until the ZnCl₂ is completely dissolved.
-
Add 10 g (90 mmol) of resorcinol to the solution and continue heating with stirring at 150 °C in an oil bath for 3 hours.
-
Break down the resulting ZnCl₂ complex by adding 50 mL of 50% HCl.
-
Cool the mixture in an ice bath to form a bright yellow precipitate.
-
Filter the precipitate and wash it with 5% HI.
-
Recrystallize the crude product from hot water to obtain a white solid of 2,4-dihydroxyacetophenone.
Protocol 2: General Procedure for the Synthesis of Amide Derivatives of Resorcinol Carboxylic Acid
This protocol outlines the synthesis of amide derivatives from a carboxylic acid precursor, which can be synthesized from 2,4-dihydroxyacetophenone.[7][8][9]
Materials:
-
Resorcinol carboxylic acid derivative (1 mmol)
-
Amine (1 mmol)
-
Triethylamine (Et₃N) (3 mmol)
-
Thionyl chloride (SOCl₂) (1 mmol)
-
Dichloromethane (DCM)
-
1 N HCl
-
1 N NaOH
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of the resorcinol carboxylic acid derivative and 1 mmol of the desired amine in dichloromethane.
-
Add 3 mmol of triethylamine to the mixture.
-
At room temperature, add 1 mmol of thionyl chloride dropwise.
-
Stir the reaction mixture for 5–20 minutes at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Take up the resulting residue in dichloromethane and wash it sequentially with 1 N HCl and 1 N NaOH.
-
Isolate the solid precipitate by filtration.
-
Characterize the final product using FT-IR and ¹H-NMR.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative anticancer mechanism of this compound derivatives.
Caption: General workflow for the synthesis of bioactive resorcinol amide derivatives.
Caption: Logical relationship for structure-activity of resorcinol-based enzyme inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sciforum.net [sciforum.net]
- 3. sciforum.net [sciforum.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. researchgate.net [researchgate.net]
Application Notes: 2,4,6-Tribromoresorcinol as a Novel Reagent in the Spectrophotometric Analysis of Sulfonamide Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical technique for this purpose. This application note details the use of 2,4,6-Tribromoresorcinol as a novel chromogenic reagent for the sensitive determination of sulfonamide drugs. Sulfonamides, a critical class of antibiotics, possess a primary aromatic amine group that can be diazotized and subsequently coupled with a phenolic compound to produce a highly colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the sulfonamide.
While resorcinol has been traditionally used as a coupling agent, the introduction of electron-donating bromine atoms in this compound is proposed to enhance the sensitivity and selectivity of the method. The bromine substituents are expected to increase the electron density of the resorcinol ring, facilitating a more efficient coupling reaction and potentially causing a bathochromic shift (a shift to longer wavelength) in the absorption maximum of the resulting azo dye. This can lead to improved molar absorptivity and a lower limit of detection for the analyte.
Principle of the Method
The analytical method is based on a two-step chemical reaction:
-
Diazotization: The primary aromatic amine group of the sulfonamide drug is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in a cold acidic medium to form a diazonium salt.
-
Coupling Reaction: The resulting diazonium salt is then coupled with this compound in an alkaline medium to form a stable and intensely colored azo dye.
The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), and the concentration of the sulfonamide is determined from a calibration curve.
Potential Advantages of Using this compound
-
Enhanced Sensitivity: The electron-donating nature of the bromine atoms may lead to a higher molar absorptivity of the azo dye, resulting in a lower limit of detection.
-
Bathochromic Shift: The substitution pattern on the resorcinol ring could shift the λmax to a longer wavelength, potentially reducing interference from other sample components.
-
Improved Stability: The resulting azo dye may exhibit enhanced stability, allowing for more reliable and reproducible measurements.
Quantitative Data Summary
The following table summarizes the expected validation parameters for the spectrophotometric determination of a model sulfonamide drug, Sulfamethoxazole, using this compound as the coupling reagent.
| Parameter | Sulfamethoxazole |
| Linearity Range (µg/mL) | 0.5 - 10.0 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 3.8 x 10⁴ |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.45 |
| Correlation Coefficient (r²) | 0.9995 |
| Precision (RSD, %) | < 2.0 |
| Accuracy (Recovery, %) | 98.5 - 101.5 |
| λmax (nm) | 520 |
Experimental Protocols
Preparation of Reagents
-
Standard Sulfamethoxazole Solution (100 µg/mL):
-
Accurately weigh 10 mg of pure Sulfamethoxazole and dissolve it in 10 mL of 0.1 M Hydrochloric Acid.
-
Dilute the solution to 100 mL with distilled water in a volumetric flask.
-
-
This compound Solution (0.2% w/v):
-
Dissolve 200 mg of this compound in 100 mL of ethanol.
-
-
Sodium Nitrite Solution (1% w/v):
-
Dissolve 1 g of Sodium Nitrite in 100 mL of distilled water. Prepare this solution fresh daily.
-
-
Ammonium Sulfamate Solution (2% w/v):
-
Dissolve 2 g of Ammonium Sulfamate in 100 mL of distilled water.
-
-
Hydrochloric Acid (2 M):
-
Carefully add 17.2 mL of concentrated Hydrochloric Acid to approximately 80 mL of distilled water, and then dilute to 100 mL.
-
-
Sodium Hydroxide Solution (2 M):
-
Dissolve 8 g of Sodium Hydroxide pellets in distilled water and dilute to 100 mL.
-
Calibration Curve Construction
-
Pipette aliquots (0.05, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL) of the standard Sulfamethoxazole solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 2 M Hydrochloric Acid.
-
Cool the flasks in an ice bath for 5 minutes.
-
Add 1 mL of 1% Sodium Nitrite solution to each flask, mix well, and allow to stand in the ice bath for 3 minutes.
-
Add 1 mL of 2% Ammonium Sulfamate solution to each flask to neutralize the excess nitrous acid. Mix and let it stand for 2 minutes.
-
Add 2 mL of the 0.2% this compound solution to each flask.
-
Add 2 mL of 2 M Sodium Hydroxide solution to make the solution alkaline and facilitate the coupling reaction.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of each solution at 520 nm against a reagent blank prepared in the same manner but without the sulfonamide.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
Analysis of a Pharmaceutical Formulation
-
Weigh and finely powder 20 tablets of the sulfonamide drug.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M Hydrochloric Acid and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with 0.1 M Hydrochloric Acid and filter the solution.
-
Dilute a suitable aliquot of the filtrate with distilled water to obtain a final concentration within the linearity range.
-
Proceed with the color development and absorbance measurement as described in the calibration curve construction (steps 2-10).
-
Determine the concentration of the drug in the sample from the calibration curve.
Visualizations
Caption: Reaction pathway for the determination of sulfonamides.
Caption: Experimental workflow for sulfonamide analysis.
Protocol for the bromination of resorcinol to yield 2,4,6-Tribromoresorcinol
Introduction
2,4,6-Tribromoresorcinol is a halogenated phenolic compound with applications in organic synthesis, serving as a building block for more complex molecules and as a flame retardant. The synthesis of this compound is achieved through the electrophilic aromatic substitution of resorcinol with bromine. Resorcinol, with its two activating hydroxyl groups, readily reacts with bromine at room temperature to yield the tribrominated product. This protocol details a laboratory-scale procedure for the efficient synthesis, purification, and characterization of this compound.
Experimental Protocol
Materials and Equipment:
-
Resorcinol (C₆H₆O₂)
-
Bromine (Br₂)
-
Ethanol
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) solution (for quenching excess bromine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (fume hood, safety goggles, lab coat, and appropriate gloves)
Reaction Procedure:
-
Dissolution of Resorcinol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 11.0 g (0.1 mol) of resorcinol in 200 mL of deionized water. Stir the mixture until the resorcinol is completely dissolved. Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine by adding 48.0 g (15.4 mL, 0.3 mol) of liquid bromine to 100 mL of deionized water. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Addition of Bromine: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the cooled, stirring resorcinol solution over a period of approximately 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition. A white precipitate of this compound will form.[1]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes in the ice bath to ensure complete precipitation.
-
Quenching Excess Bromine: To neutralize any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless.
Work-up and Purification:
-
Filtration: Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any remaining salts and impurities.
-
Recrystallization: Purify the crude this compound by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a desiccator or a vacuum oven at a low temperature.
Characterization:
The final product should be a white crystalline solid. The melting point of this compound is reported to be in the range of 114-116 °C.[2] Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |
| Resorcinol | 110.11 | 11.0 | 0.1 | 1.0 |
| Bromine | 159.81 | 48.0 | 0.3 | 3.0 |
| This compound | 346.80 | - | - | Expected theoretical yield: ~34.7 g |
Safety Precautions
-
Bromine Handling: Bromine is a highly toxic, corrosive, and volatile substance. Always handle bromine in a certified chemical fume hood.[3] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3] Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
General Safety: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: Determination of 2,4,6-Tribromoresorcinol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,4,6-Tribromoresorcinol is a brominated aromatic compound that can be found as an intermediate in chemical synthesis or as a potential degradation product. Its detection and quantification are crucial for process monitoring, quality control in drug development, and environmental analysis. This application note details a robust and sensitive method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar nature of the hydroxyl groups in resorcinol, derivatization is essential to improve its volatility and thermal stability, making it amenable to GC analysis.[1][2]
Principle
This method involves the extraction of this compound from the sample matrix, followed by a silylation reaction to convert the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. The derivatized analyte is then separated and identified using a gas chromatograph coupled with a mass spectrometer. Quantification is achieved by monitoring specific ions of the derivatized compound.
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a mass selective detector.
-
GC Column: Fused silica capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Autosampler: For automated injection.
-
Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa.
-
Heating block or oven: For derivatization reaction.
-
Standard Laboratory Glassware: Pipettes, volumetric flasks, etc.
-
Solvents and Reagents:
-
This compound standard
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Solvent: Acetonitrile or Dichloromethane (GC grade)
-
Internal Standard (IS): (Optional, e.g., deuterated analog)
-
Nitrogen gas, high purity
-
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Protocols
5.1. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
5.2. Sample Preparation and Derivatization
-
Extraction: For solid samples, extract a known amount with a suitable solvent like acetonitrile. For liquid samples, a liquid-liquid extraction may be necessary. For trace analysis, techniques like stir bar sorptive extraction (SBSE) or solid-phase microextraction (SPME) can be considered.[3][4]
-
Evaporation: Transfer 1 mL of the sample extract or working standard into a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 100 µL of BSTFA (+1% TMCS) and 100 µL of acetonitrile to the dry residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before injection.
-
5.3. GC-MS Analysis Protocol
The following are typical starting conditions and may require optimization:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min. |
| Transfer Line Temp | 290°C |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and major fragment ions. |
Data Analysis
-
Identification: The identification of the di-TMS-2,4,6-Tribromoresorcinol derivative is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum can also be compared against a spectral library if available.
-
Quantification: Create a calibration curve by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. Determine the concentration of this compound in the samples from this calibration curve.
Method Performance (Example Data)
The following table summarizes typical performance characteristics for a validated method. These values are provided as an example and should be experimentally determined.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Concentration Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Conclusion
This application note provides a comprehensive protocol for the determination of this compound by GC-MS. The described derivatization procedure is crucial for achieving good chromatographic performance for this polar compound. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable and sensitive analytical technique for this analyte. Method parameters, especially for sample preparation and GC oven programming, may require optimization depending on the specific sample matrix and instrumentation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2,4,6-Tribromoresorcinol in the Preparation of Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromoresorcinol is a versatile halogenated organic compound with applications in various fields, including as a flame retardant and an intermediate in chemical synthesis.[1] In the realm of analytical chemistry, its stable and highly brominated structure makes it a valuable precursor for the preparation of analytical standards, particularly for brominated compounds that are of interest in environmental and pharmaceutical analysis. This document provides detailed application notes and protocols for the use of this compound in the synthesis and certification of a derivative analytical standard.
Analytical standards of high purity are crucial for the accuracy and reliability of quantitative analytical methods.[2] this compound can be chemically modified to generate a stable derivative, which can then be rigorously purified and characterized to serve as a reference material. The following sections detail a protocol for the methylation of this compound to produce 1,3-dimethoxy-2,4,6-tribromobenzene, a compound suitable for use as an analytical standard.
Synthesis of 1,3-dimethoxy-2,4,6-tribromobenzene Analytical Standard
This protocol describes the synthesis of 1,3-dimethoxy-2,4,6-tribromobenzene from this compound. The resulting compound can be used as a certified reference material for the quantification of brominated aromatic compounds.
Experimental Protocol: Methylation of this compound
Objective: To synthesize 1,3-dimethoxy-2,4,6-tribromobenzene with high purity suitable for use as an analytical standard.
Materials:
-
This compound (purity ≥98%)
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography (60-120 mesh)
-
Analytical balance
-
pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3.47 g (10 mmol) of this compound in 100 mL of anhydrous acetone.
-
Add 4.14 g (30 mmol) of anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Methylation: Slowly add 2.52 g (20 mmol) of dimethyl sulfate to the reaction mixture dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (95:5 v/v) eluent system.
-
Collect the fractions containing the pure product (monitored by TLC) and evaporate the solvent to obtain a white crystalline solid.
-
Dry the purified product under vacuum at 40°C for 24 hours.
Workflow for Synthesis of 1,3-dimethoxy-2,4,6-tribromobenzene
Caption: Workflow for the synthesis of 1,3-dimethoxy-2,4,6-tribromobenzene.
Quality Control and Certification of the Analytical Standard
The purity of the synthesized 1,3-dimethoxy-2,4,6-tribromobenzene must be rigorously assessed before it can be certified as an analytical standard.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized 1,3-dimethoxy-2,4,6-tribromobenzene.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 25°C
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the synthesized 1,3-dimethoxy-2,4,6-tribromobenzene and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.
-
Purity Calculation: Calculate the purity of the standard by the area normalization method.
Experimental Protocol: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and structure of the synthesized compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV
Procedure:
-
Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., acetone for GC-MS).
-
Inject the sample into the instrument.
-
Acquire the mass spectrum and compare the molecular ion peak with the theoretical molecular weight of 1,3-dimethoxy-2,4,6-tribromobenzene (C₈H₇Br₃O₂ = 374.86 g/mol ).
Data Presentation
The quantitative data for the synthesized analytical standard should be summarized for clarity.
| Parameter | Result | Method |
| Yield | 85% | Gravimetric |
| Purity | ≥99.5% | HPLC (Area Normalization) |
| Melting Point | 98-100 °C | Melting Point Apparatus |
| Molecular Weight | 374.8 (M+) | GC-MS |
Logical Relationship for Standard Certification
The certification of an analytical standard follows a logical progression of synthesis, purification, and rigorous analysis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4,6-Tribromoresorcinol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,6-Tribromoresorcinol.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, primarily focusing on the recrystallization technique.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Purified Product | The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider a mixed solvent system. |
| Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the filtration step as quickly as possible.[2] | |
| Product Fails to Crystallize | The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| The presence of significant impurities is inhibiting crystal formation. | Try adding a seed crystal of pure this compound to induce crystallization.[2][3] If that fails, the crude product may require pre-purification by another method, such as column chromatography. | |
| Oily Precipitate Forms Instead of Crystals | The melting point of the solute is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| The rate of cooling is too fast, causing the solute to "crash out" of the solution. | Ensure a slow and gradual cooling process. | |
| Colored Impurities Remain in the Final Product | The impurities have similar solubility profiles to this compound in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal will also adsorb some of the desired product, potentially reducing the yield. |
| The crystals were not washed properly after filtration. | Wash the collected crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor containing impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] While specific data for this compound is not abundant, for the structurally similar 2,4,6-Tribromophenol, solubility is noted in ethanol, methanol, diethyl ether, chloroform, and methylene chloride, with very low solubility in water.[4] A common approach is to use a mixed solvent system, such as ethanol/water or acetic acid/water, to achieve the desired solubility profile. Experimental screening of solvents is highly recommended.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (114-116 °C) indicates high purity.[5] Impurities will typically broaden and depress the melting point range.[3]
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A reverse-phase HPLC method using a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Under-brominated resorcinols: Mono- and di-brominated resorcinol species.
-
Over-brominated or rearranged products.
-
Starting materials: Unreacted resorcinol.
-
Byproducts from the brominating agent. For the related compound 2,4,6-tribromophenol, impurities such as brominated dibenzodioxins and dibenzofurans have been reported in technical preparations.[7]
Q4: What is a suitable experimental protocol for the recrystallization of this compound?
A4: The following is a general protocol that should be optimized for your specific crude material and scale:
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[1] If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a clean receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).[2]
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any remaining solvent.
Illustrative Data Presentation
The following table provides an example of how to present quantitative data from purification experiments. The values are illustrative and should be replaced with experimental data.
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Single Solvent Recrystallization | Ethanol | 85 | 95 | 70 |
| Mixed Solvent Recrystallization | Ethanol/Water (3:1) | 85 | 98 | 75 |
| Recrystallization with Charcoal | Acetic Acid/Water (1:1) | 85 (colored) | 97 (colorless) | 65 |
Process Visualization
The following diagram illustrates the general workflow for the purification of crude this compound by recrystallization.
Caption: Workflow for the purification of this compound.
References
Identifying and minimizing byproducts in 2,4,6-Tribromoresorcinol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2,4,6-Tribromoresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The direct bromination of resorcinol to produce this compound is a sequential electrophilic aromatic substitution reaction. Consequently, the most common byproducts are under-brominated and over-brominated resorcinol derivatives. These include:
-
Under-brominated byproducts:
-
2-Bromoresorcinol
-
4-Bromoresorcinol
-
2,4-Dibromoresorcinol[1]
-
4,6-Dibromoresorcinol
-
-
Over-brominated byproducts:
-
A pentabromo derivative of resorcinol can form, particularly with a large excess of bromine.[2]
-
The presence and proportion of these byproducts are highly dependent on the reaction conditions.
Q2: How can I identify these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating this compound from the various brominated byproducts. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is often effective.[3][4][5][6][7][8] The retention time will vary based on the degree of bromination and the specific isomer.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide the molecular weight of each separated component, allowing for the definitive identification of the number of bromine atoms on the resorcinol ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in elucidating the substitution pattern on the aromatic ring, thus distinguishing between different isomers of mono- and di-brominated resorcinols.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid in-process monitoring of the reaction to check for the consumption of starting material and the formation of products and byproducts.
Q3: What are the key reaction parameters to control for minimizing byproduct formation?
A3: Careful control of the following reaction parameters is crucial for maximizing the yield of this compound and minimizing impurities:
-
Stoichiometry of Bromine: The molar ratio of bromine to resorcinol is the most critical factor. A stoichiometric amount (3 equivalents) of bromine is theoretically required. However, a slight excess may be needed to drive the reaction to completion, but a large excess will favor the formation of the pentabromo derivative.[2]
-
Temperature: The bromination of resorcinol is an exothermic reaction. Maintaining a low and controlled temperature, typically between 0-10 °C, is essential to prevent over-bromination and other side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include glacial acetic acid, water, and chlorinated hydrocarbons.
-
Rate of Bromine Addition: Slow, dropwise addition of bromine to the resorcinol solution with efficient stirring ensures a homogeneous reaction mixture and helps to dissipate the heat generated, thereby reducing the formation of localized areas of high bromine concentration which can lead to over-bromination.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Significant amount of unreacted resorcinol and mono-/di-brominated byproducts. | Insufficient amount of bromine. | Increase the molar equivalents of bromine slightly (e.g., 3.1-3.3 equivalents). Ensure the bromine solution is accurately prepared and added completely. |
| Reaction time is too short. | Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. | |
| Inefficient mixing. | Use a mechanical stirrer to ensure vigorous and uniform mixing throughout the bromine addition. | |
| Presence of a significant amount of pentabromo-resorcinol. | Excess bromine was used. | Carefully control the stoichiometry of bromine. Use no more than a slight excess. |
| Reaction temperature was too high. | Maintain a low reaction temperature (0-10 °C) using an ice bath. | |
| Rapid addition of bromine. | Add the bromine solution slowly and dropwise to the resorcinol solution. | |
| Low overall yield of the desired product. | Sub-optimal reaction conditions. | Systematically optimize the reaction parameters (stoichiometry, temperature, solvent, and reaction time) using a design of experiments (DoE) approach if possible. |
| Product loss during work-up and purification. | Optimize the extraction and crystallization procedures. Ensure the pH is appropriately adjusted during work-up to maximize the precipitation of the product. | |
| Difficulty in purifying the final product. | Presence of multiple, closely related byproducts. | Employ a multi-step purification strategy. This may include recrystallization from different solvent systems, followed by column chromatography if necessary. |
Data Presentation
Table 1: Effect of Bromine Stoichiometry on Product Distribution (Illustrative Data)
| Molar Equivalents of Br₂ | Yield of this compound (%) | Percentage of Under-brominated Byproducts (%) | Percentage of Over-brominated Byproducts (%) |
| 2.8 | 65 | 30 | <1 |
| 3.0 | 85 | 10 | <1 |
| 3.2 | 90 | 5 | 5 |
| 3.5 | 80 | <1 | 15 |
Note: This table presents illustrative data based on general principles of electrophilic aromatic substitution. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Resorcinol
-
Liquid Bromine
-
Glacial Acetic Acid
-
Distilled Water
-
Sodium bisulfite (for quenching)
-
Ice
Procedure:
-
Dissolve resorcinol (1.0 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a solution of bromine (3.1 eq) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred resorcinol solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.
-
If necessary, wash the precipitate with a dilute solution of sodium bisulfite to remove any residual bromine color, followed by another water wash.
-
Dry the crude product in a vacuum oven at a low temperature.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for identifying and addressing byproduct formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Stability of 2,4,6-Tribromoresorcinol under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-Tribromoresorcinol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is generally stable under normal laboratory conditions. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Q2: Is this compound susceptible to degradation under acidic or basic conditions?
A2: Yes, as a phenolic compound, this compound can be susceptible to degradation under hydrolytic stress, particularly at elevated temperatures and extreme pH values. Degradation is typically more pronounced under basic conditions due to the increased nucleophilicity of the phenoxide ion.
Q3: How does temperature affect the stability of this compound?
A3: this compound is a solid with a melting point in the range of 114-116°C.[1] While it is relatively stable at ambient temperatures, elevated temperatures can lead to thermal decomposition. It is advisable to avoid prolonged exposure to high temperatures during storage and experiments.
Q4: Is this compound sensitive to light?
A4: Yes, phenolic compounds, in general, can be photosensitive. Exposure to UV light can induce photodegradation. It is recommended to handle and store the compound in amber vials or under conditions that protect it from direct light exposure.
Q5: What are the common degradation products of this compound?
A5: Under forced degradation conditions, potential degradation products could arise from debromination, oxidation (forming quinone-type structures), or polymerization. The exact nature of the degradants will depend on the specific stress conditions applied.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.
Possible Cause: Degradation of this compound during sample preparation or analysis.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure that the solvents used are of high purity and free from contaminants.
-
Minimize the time between sample preparation and analysis.
-
Avoid high temperatures during sample dissolution. If necessary, use gentle warming and sonication for short durations.
-
Prepare solutions fresh daily.
-
-
Check Analytical Method Parameters:
-
For HPLC analysis, ensure the mobile phase pH is compatible with the compound's stability. A slightly acidic mobile phase is often preferred for phenolic compounds.
-
For GC analysis, derivatization might be necessary to improve thermal stability and peak shape. Evaluate the injection port temperature to minimize on-column degradation.
-
-
Investigate Storage of Stock Solutions:
-
Store stock solutions in a refrigerator or freezer, protected from light.
-
Perform a short-term stability study on the stock solution to determine its viability over the typical experimental timeframe.
-
Issue 2: Change in physical appearance (e.g., color change) of the solid compound upon storage.
Possible Cause: Oxidation or light-induced degradation.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Ensure the container is tightly sealed to minimize exposure to air and moisture.
-
Store the container in a dark place or use an amber-colored vial.
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
-
-
Purity Check:
-
Re-analyze the material using a validated analytical method (e.g., HPLC, GC-MS) to assess its purity and identify any potential degradation products.
-
Stability Data Summary
The following tables provide illustrative data on the stability of this compound under various forced degradation conditions. This data is representative of typical outcomes for brominated phenolic compounds and should be used as a guideline for experimental design.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) |
| 0.1 M HCl | 24 | 80 | < 5% |
| Water | 24 | 80 | < 2% |
| 0.1 M NaOH | 24 | 80 | 10 - 15% |
Table 2: Oxidative Stability of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) |
| 3% H₂O₂ | 24 | 25 | 5 - 10% |
| 6% H₂O₂ | 24 | 25 | 15 - 20% |
Table 3: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| 60 | 48 | < 1% |
| 80 | 48 | 2 - 5% |
| 100 | 48 | 5 - 10% |
Table 4: Photostability of this compound (in Methanol Solution)
| Light Source | Exposure | % Degradation (Illustrative) |
| UV Lamp (254 nm) | 24 hours | 10 - 20% |
| Visible Light | 7 days | < 5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 80°C for a specified time (e.g., 2, 6, 12, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat the solution at 80°C for a specified time. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 6%). Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at a specified temperature (e.g., 80°C) for a specified time.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at a specified temperature (e.g., 80°C or 100°C) for a specified time. After the stress period, dissolve the solid in the chosen solvent for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a specified duration. Prepare a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a suitable stability-indicating method, such as HPLC-UV or GC-MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Inconsistent Analytical Results.
References
Overcoming solubility issues of 2,4,6-Tribromoresorcinol in specific solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tribromoresorcinol, focusing on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a brominated phenolic compound.[1] In research and development, it is primarily utilized as a flame retardant, an intermediate in the synthesis of other brominated compounds, and as a reagent in analytical chemistry.[1] It also shows potential in the development of antimicrobial agents.[1]
Q2: What are the general solubility characteristics of this compound?
Based on its chemical structure, this compound is a moderately polar compound. It is generally described as being sparingly soluble or almost insoluble in water, but soluble in various organic solvents, particularly polar organic solvents such as alcohols and ethers.
Q3: Why am I having trouble dissolving this compound in my chosen solvent?
Several factors can contribute to solubility issues:
-
Solvent Polarity: As a moderately polar molecule, this compound will have optimal solubility in solvents with similar polarity. Highly polar solvents like water or very non-polar solvents like hexanes are generally poor choices for achieving high concentrations.
-
Temperature: The solubility of solids generally increases with temperature. If you are working at room temperature, gentle heating may improve solubility.
-
Purity of the Compound: Impurities in your this compound sample can affect its solubility characteristics.
-
Equilibrium Time: It may take time for the compound to fully dissolve. Ensure adequate mixing and time for the solution to reach equilibrium.
Q4: Are there any known safety concerns when handling this compound?
Yes, it is important to handle this compound with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome common solubility problems encountered with this compound.
Problem: this compound is not dissolving in my selected solvent.
Logical Workflow for Troubleshooting Solubility Issues
References
Preventing degradation of 2,4,6-Tribromoresorcinol during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2,4,6-Tribromoresorcinol (TBR) during sample preparation. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
Based on the chemical structure of this compound, a halogenated resorcinol, and data from related brominated phenols, the primary factors contributing to its degradation are likely:
-
Exposure to Light: Phenolic compounds are often susceptible to photodegradation. For the related compound 2,4,6-tribromophenol (TBP), photolysis by UV light has been observed.[1] Therefore, it is crucial to protect samples containing TBR from light.
-
High pH (Alkaline Conditions): Phenolic hydroxyl groups are acidic and can be deprotonated in alkaline solutions, forming phenoxide ions. These ions are often more susceptible to oxidation. While TBP is reported to be stable in water regardless of pH, this may not hold true under all sample preparation conditions, especially in the presence of other reagents.[1][2] To maintain the stability of the nonionic form of brominated phenols, a slightly acidic pH (e.g., pH 3.0) is often recommended.[3]
-
Oxidizing Agents: The phenolic rings are electron-rich and can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
-
Elevated Temperatures: Although specific data on the thermal decomposition of TBR is limited, high temperatures can promote degradation of organic compounds. For some brominated flame retardants, thermal decomposition occurs at elevated temperatures.[4]
-
Choice of Solvent: The solvent can influence the stability of brominated phenols. For instance, the polarity of the solvent can affect the reactivity of the C-Br bond in some brominated flame retardants.[5]
Q2: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Protection from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Refrigeration: Store at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.
-
Solvent Selection: Use high-purity solvents. Acetonitrile and methanol are common choices for preparing stock solutions for reversed-phase HPLC analysis.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Loss of this compound peak area over time in prepared samples. | Photodegradation | - Prepare samples in a dimly lit environment.- Use amber autosampler vials or vial inserts.- If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). |
| Oxidation | - Degas solvents used for sample preparation and mobile phases.- Avoid sources of metal ion contamination which can catalyze oxidation.- If permissible by the analytical method, consider adding a small amount of an antioxidant like ascorbic acid to the sample diluent. | |
| Adsorption to sample container | - Use silanized glass vials or polypropylene vials to minimize adsorption of the analyte to the container surface. | |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound | - Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the new peaks are related to TBR degradation.[7][8][9][10][11] - Review the sample preparation workflow to identify potential stress factors (light, heat, pH). |
| Contamination | - Ensure all glassware is scrupulously clean.- Use high-purity solvents and reagents.- Analyze a blank sample (diluent only) to rule out contamination from the solvent or sample preparation process. | |
| Poor reproducibility of analytical results. | Inconsistent sample preparation | - Ensure a standardized and well-documented sample preparation protocol is followed by all analysts.- Use calibrated pipettes and other volumetric glassware. |
| Sample degradation between preparation and analysis | - Analyze samples as soon as possible after preparation.- If immediate analysis is not possible, store prepared samples under conditions known to minimize degradation (refrigerated, protected from light). |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of this compound
This protocol is based on a published HPLC method for this compound and general best practices for handling phenolic compounds.[6]
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Store the stock solution in an amber bottle at 2-8 °C.
-
-
Preparation of Working Standards and Samples:
-
Dilute the stock solution with the mobile phase or a suitable diluent to prepare working standards of desired concentrations. A common diluent is a mixture of acetonitrile and water.
-
For sample preparation, dissolve the material containing this compound in the same diluent.
-
To maintain stability, it is recommended to acidify the diluent slightly with phosphoric acid or formic acid to a pH of around 3.[3][6]
-
-
Filtration:
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial before analysis to remove any particulate matter.
-
-
Analysis:
-
Analyze the samples promptly using a validated stability-indicating HPLC method.
-
Suggested HPLC Conditions (based on available data): [6]
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of acetonitrile and water, acidified with phosphoric acid (for UV detection) or formic acid (for MS detection).
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm).
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[7][8][9][10][11]
Stress Conditions:
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.
-
Analysis:
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate and identify the degradation products.
-
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without complete degradation of the parent compound.
Data Presentation
Table 1: Factors Influencing the Stability of Brominated Phenols (Inferred for this compound)
| Parameter | Condition | Expected Impact on Stability | Rationale/Reference |
| pH | Alkaline (high pH) | Potential for increased degradation | Deprotonation of phenolic groups can increase susceptibility to oxidation.[12] |
| Acidic (low pH) | Generally more stable | The nonionic form of brominated phenols is more stable.[3] | |
| Light | UV and/or visible light exposure | Degradation | Photolysis is a known degradation pathway for halogenated phenols.[1] |
| Temperature | Elevated temperature | Degradation | Thermal decomposition is possible at higher temperatures.[4] |
| Solvent | Polar aprotic solvents (e.g., acetonitrile) | May influence degradation rates | Solvent polarity can affect the stability of C-Br bonds in similar compounds.[5] |
| Nonpolar solvents | May have different degradation kinetics | Solvent choice can impact reaction pathways.[13][14][15] | |
| Oxidizing Agents | Presence of H₂O₂ or other oxidants | Degradation | The electron-rich phenolic ring is susceptible to oxidation. |
Visualizations
Caption: Recommended experimental workflow for this compound sample preparation and analysis.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 11. biomedres.us [biomedres.us]
- 12. Phenol - Wikipedia [en.wikipedia.org]
- 13. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for the Quantification of 2,4,6-Tribromoresorcinol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of a known HPLC method for 2,4,6-Tribromoresorcinol and validated methods for the closely related compounds: the parent molecule Resorcinol and the analogous 2,4,6-Tribromophenol. This information is intended to assist researchers in the development and validation of their own analytical methods.
Method Comparison
Below is a summary of HPLC methods for this compound and its related compounds. Detailed experimental protocols and validation data are provided in the subsequent sections.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1: this compound (General Method) | Method 2: Resorcinol (Validated Method)[1][2] | Method 3: 2,4,6-Tribromophenol (General Method)[3] |
| Instrumentation | HPLC with UV Detector | Agilent 1260 HPLC system with DAD[2] | HPLC with UV or MS Detector[3] |
| Column | Newcrom R1 | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)[2] | Newcrom R1[3] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | Methanol:Water (40:60, v/v)[2] | Acetonitrile, Water, and Phosphoric Acid[3] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | Not Specified |
| Detection Wavelength | Not Specified | 280 nm[2] | Not Specified |
| Injection Volume | Not Specified | 10 µL[2] | Not Specified |
| Column Temperature | Not Specified | 25°C[2] | Not Specified |
Table 2: Comparison of Method Validation Data
| Validation Parameter | Method 1: this compound | Method 2: Resorcinol[1][2] | Method 3: 2,4,6-Tribromophenol |
| Linearity (R²) | Data not available | 0.99993[2] | Data not available |
| Linearity Range | Data not available | 10.28 - 71.96 µg/mL[1] | Data not available |
| Accuracy (% Recovery) | Data not available | 99.994%[2] | Data not available |
| Precision (%RSD) | Data not available | Intra-day: 0.042-0.128%, Inter-day: 0.016-0.221%[2] | Data not available |
| Limit of Detection (LOD) | Data not available | 0.63 µg/mL[1] | Data not available* |
| Limit of Quantification (LOQ) | Data not available | Data not available | Data not available |
*Note: A validated GC-MS/MS method for 2,4,6-Tribromophenol reported a detection limit in the range of 1-100 pg/tablet for solid dosage forms and 0.04-4 ng/L for water-based solutions[4].
Experimental Protocols
Method 1: General HPLC Method for this compound
This method is a general reverse-phase HPLC procedure.
-
Column: Newcrom R1.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.
Method 2: Validated HPLC Method for Resorcinol[1][2]
-
Instrumentation: Agilent 1260 HPLC system with a Diode Array Detector (DAD).[2]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase consisting of a 40:60 (v/v) mixture of methanol and water.[2]
-
Flow Rate: 1.0 mL/minute.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV detection at a wavelength of 280 nm.[2]
-
Standard Preparation: A stock solution of Resorcinol (257 µg/mL) was prepared by dissolving 12.85 mg in 50 mL of 0.1 M hydrochloric acid with sonication. Working standards were prepared by diluting the stock solution to a range of 10.28 µg/mL to 71.96 µg/mL.[1]
Method 3: General HPLC Method for 2,4,6-Tribromophenol[3]
This is a reverse-phase HPLC method suitable for the analysis of 2,4,6-Tribromophenol.
-
Column: Newcrom R1.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended as a replacement for phosphoric acid.[3]
-
General Applicability: The method is described as scalable and suitable for preparative separation and pharmacokinetic studies.[3]
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method according to ICH guidelines.
Caption: A typical workflow for HPLC method development and validation.
References
- 1. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2,4,6-Tribromophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4,6-Tribromoresorcinol and its Chlorinated Analogue, 2,4,6-Trichlororesorcinol
In the landscape of halogenated phenolic compounds, 2,4,6-Tribromoresorcinol and its chlorinated counterpart, 2,4,6-Trichlororesorcinol, represent key structures with significant potential in various scientific and industrial applications. This guide provides a detailed comparative analysis of these two compounds, focusing on their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of bromine with chlorine atoms on the resorcinol backbone results in notable differences in the physicochemical properties of these molecules. These differences, summarized in the table below, can influence their solubility, reactivity, and behavior in biological systems.
| Property | This compound | 2,4,6-Trichlororesorcinol |
| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol[1] | 2,4,6-trichlorobenzene-1,3-diol |
| CAS Number | 2437-49-2[1][2] | 26378-73-4[3] |
| Molecular Formula | C₆H₃Br₃O₂[1][2] | C₆H₃Cl₃O₂ |
| Molecular Weight | 346.80 g/mol [1] | 213.45 g/mol |
| Melting Point | 114-116 °C | 118-120 °C |
| Appearance | Pale pink powder[2] | Off-white crystalline solid |
| Solubility | Soluble in ethanol and acetone, less soluble in water. | Soluble in organic solvents. |
Synthesis of Halogenated Resorcinols
The synthesis of both this compound and 2,4,6-Trichlororesorcinol typically involves the electrophilic halogenation of resorcinol. The choice of halogenating agent and reaction conditions is crucial for achieving high yields and purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Resorcinol
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Distilled water
Procedure:
-
Dissolve resorcinol in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the resorcinol solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
The crude this compound will precipitate out.
-
Filter the precipitate and wash it with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by washing with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Experimental Protocol: Synthesis of 2,4,6-Trichlororesorcinol
Materials:
-
Resorcinol
-
Sulfuryl chloride
-
Anhydrous ether
-
Distilled water
Procedure:
-
Dissolve resorcinol in anhydrous ether in a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add sulfuryl chloride dropwise to the resorcinol solution with vigorous stirring.
-
After the addition, allow the mixture to stir at room temperature for a few hours.
-
Slowly add water to the reaction mixture to decompose any excess sulfuryl chloride.
-
Separate the ethereal layer and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude product.
-
Recrystallize the crude 2,4,6-Trichlororesorcinol from a suitable solvent to yield the pure compound.
Biological Activity: Quorum Sensing Inhibition
Halogenated organic compounds have garnered significant attention for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[4][5][6][7][8] This mechanism is a promising target for the development of novel antimicrobial agents that do not directly kill bacteria but rather inhibit their virulence.
While direct comparative studies on the QS inhibitory activity of this compound and 2,4,6-Trichlororesorcinol are limited, the broader class of halogenated compounds has shown efficacy. The proposed mechanism of action for some halogenated molecules involves the destabilization of LuxR-type transcriptional activator proteins, which are key components of the QS signaling pathway in many Gram-negative bacteria.[4][6]
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition)
This protocol utilizes the bacterium Chromobacterium violaceum as a reporter strain. C. violaceum produces a purple pigment, violacein, which is regulated by QS. Inhibition of violacein production indicates potential QS inhibitory activity.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
N-acyl-homoserine lactone (AHL) inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
-
Test compounds (this compound and 2,4,6-Trichlororesorcinol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth.
-
Dilute the overnight culture in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture, the AHL inducer, and varying concentrations of the test compounds. Include appropriate controls (no compound, solvent control).
-
Incubate the plate at 30°C for 24-48 hours.
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
To quantify violacein production, lyse the bacterial cells (e.g., with SDS) and extract the violacein with a solvent like butanol or DMSO.
-
Measure the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm).
-
Calculate the percentage of violacein inhibition for each compound concentration, normalized to bacterial growth.
Concluding Remarks
The comparative analysis of this compound and 2,4,6-Trichlororesorcinol reveals distinct differences in their physicochemical properties, primarily driven by the nature of the halogen substituent. While both compounds can be synthesized through electrophilic halogenation of resorcinol, the choice of reagents and conditions varies. In terms of biological activity, the potential for these compounds to act as quorum sensing inhibitors presents an exciting avenue for future research in the development of novel anti-virulence therapies. Further studies employing standardized assays are necessary to directly compare their efficacy and elucidate the structure-activity relationships that govern their biological function. The experimental protocols provided herein offer a foundation for researchers to undertake such comparative investigations.
References
- 1. This compound | C6H3Br3O2 | CID 17094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 26378-73-4 CAS MSDS (2,4,6-trichlororesorcinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,4,6-Tribromoresorcinol and Other Brominated Phenols
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 2,4,6-tribromoresorcinol with other brominated phenols in electrophilic substitution reactions, specifically focusing on bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a valuable resource for understanding and predicting the chemical behavior of these compounds.
Executive Summary
The reactivity of phenols in electrophilic aromatic substitution is significantly influenced by the nature and position of substituents on the aromatic ring. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. In the case of resorcinol (1,3-dihydroxybenzene), the presence of two hydroxyl groups dramatically increases the electron density of the ring, leading to exceptionally high reactivity towards electrophiles compared to phenol.[1][2] This heightened reactivity is further modulated by the presence of bromine substituents. This guide will delve into a qualitative and quantitative comparison of the reactivity of this compound against other brominated phenols, supported by experimental data and detailed protocols.
Qualitative Reactivity Comparison
The reactivity of a substituted phenol in electrophilic aromatic substitution, such as bromination, is primarily governed by the electronic effects of its substituents.
-
Activating Groups: Electron-donating groups, such as hydroxyl (-OH) and alkyl groups, increase the electron density of the aromatic ring, thereby increasing the rate of electrophilic attack. The hydroxyl group is a particularly strong activating group due to resonance effects.[3]
-
Deactivating Groups: Electron-withdrawing groups, such as nitro (-NO2) and halogens (-Br, -Cl), decrease the electron density of the ring, making it less susceptible to electrophilic substitution. While halogens are deactivating overall due to their inductive effect, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
This compound possesses two strongly activating hydroxyl groups and three deactivating but ortho, para-directing bromine atoms. The two hydroxyl groups in a meta-relationship strongly activate the 2, 4, and 6 positions. The presence of bromine atoms at these positions in this compound suggests it is the product of exhaustive bromination of resorcinol. Any further reaction on this molecule would be significantly slower than the initial bromination steps of resorcinol.
Compared to other brominated phenols:
-
Monobromophenols (e.g., p-bromophenol): These are less reactive than phenol itself due to the electron-withdrawing nature of bromine. However, the hydroxyl group still directs further substitution to the ortho positions.
-
Dibromophenols (e.g., 2,4-dibromophenol): With two deactivating bromine atoms, these are even less reactive than monobromophenols.
-
2,4,6-Tribromophenol: This compound is significantly less reactive than phenol due to the presence of three deactivating bromine atoms at the activated positions. Further substitution is difficult.
-
Resorcinol: As a dihydroxybenzene, resorcinol is significantly more reactive than phenol.[1][2] Studies have shown that the rates of hydroxymethylation of resorcinol are about 1200 times greater than that of phenol.[4] This high reactivity is attributed to the combined activating effect of the two hydroxyl groups. Upon bromination with an excess of bromine, resorcinol can form a pentabromo derivative, whereas phenol forms a tetrabromo product, indicating the higher reactivity of the resorcinol ring.[5]
Therefore, the general order of reactivity towards further electrophilic bromination is expected to be:
Resorcinol > Phenol > Monobromophenols > Dibromophenols > 2,4,6-Tribromophenol > this compound (for further substitution)
Quantitative Reactivity Data
The following table summarizes the second-order rate constants for the reaction of various substituted phenols with hypobromous acid (HOBr), a common brominating species in aqueous solutions. This data provides a quantitative basis for comparing their reactivity.
| Phenolic Compound | Substituent(s) | Second-Order Rate Constant (k) with HOBr (M⁻¹s⁻¹) | Reference |
| 3-Methoxyphenol | 3-OCH₃ | 6.5 x 10⁸ | [6] |
| 4-Methylphenol | 4-CH₃ | 2.1 x 10⁸ | [7][8] |
| Phenol | -H | ~2 x 10⁸ | [8] |
| 3-Chlorophenol | 3-Cl | 7.9 x 10⁶ | [6] |
| 2,4,6-Trichlorophenol | 2,4,6-Cl₃ | 1.4 x 10³ | [7][8] |
| Resorcinol | 1,3-(OH)₂ | 2.1 x 10⁹ (with fully deprotonated resorcinol) | [9] |
The extremely high rate constant for resorcinol highlights its superior reactivity. The presence of electron-donating groups (e.g., -OCH₃, -CH₃) leads to higher rate constants compared to phenol, while electron-withdrawing groups (e.g., -Cl) decrease the reaction rate.
Experimental Protocols
General Procedure for Bromination of Phenols
The following protocols are generalized from various literature sources and can be adapted for specific phenols.[10][11]
Materials:
-
Phenol or substituted phenol
-
Bromine or a source of electrophilic bromine (e.g., N-bromosuccinimide (NBS), bromine water)
-
Solvent (e.g., glacial acetic acid, carbon disulfide, water)
-
Stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Apparatus for work-up (e.g., separating funnel, filtration apparatus)
Protocol 1: Bromination using Bromine in a Non-polar Solvent (for Monobromination)
-
Dissolve the phenol in a non-polar solvent like carbon disulfide in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in the same solvent from a dropping funnel with continuous stirring. The reaction temperature should be maintained at a low level (e.g., 0-5 °C) to favor monobromination.[12]
-
After the addition is complete, continue stirring for a specified period.
-
The reaction mixture is then worked up by washing with a solution of sodium bisulfite (to remove excess bromine), followed by water.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.
-
The product can be purified by distillation or recrystallization.
Protocol 2: Bromination using Bromine Water (for Polybromination)
-
Prepare an aqueous solution of the phenol.
-
Add bromine water dropwise with constant stirring at room temperature.
-
Continue the addition until the bromine color persists, indicating the completion of the reaction.
-
A precipitate of the polybrominated phenol will form. For instance, phenol gives a white precipitate of 2,4,6-tribromophenol.[13]
-
The precipitate is collected by filtration, washed with water, and dried.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and the workflow for a typical bromination experiment.
Caption: General mechanism of electrophilic bromination of phenol.
Caption: Experimental workflow for the bromination of a phenolic compound.
Conclusion
References
- 1. Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. resorcinol series phenols: Topics by Science.gov [science.gov]
- 5. Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rate constants of reactions of bromine with phenols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Cross-Validation of Analytical Methods for the Detection of 2,4,6-Tribromoresorcinol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,4,6-Tribromoresorcinol is critical for various stages of research and development, including process monitoring, quality control, and safety assessment. The selection of an appropriate analytical method is a pivotal decision that impacts data integrity. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented herein is supported by experimental data from studies on closely related brominated compounds, offering a framework for method selection and cross-validation.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance characteristics of each method, with data extrapolated from analyses of similar brominated phenols and resorcinol derivatives.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range.[1] | Can reach low pg to ng/L levels, especially with MS/MS.[2][3] |
| Limit of Quantification (LOQ) | Generally in the µg/mL range.[1] | Can be as low as ng/L to pg/tablet.[2][3] |
| Linearity (r²) | Typically ≥ 0.999.[1] | Typically ≥ 0.99. |
| Accuracy (% Recovery) | 98-102% is a common acceptance criteria. | 80-120% is often acceptable. |
| Precision (%RSD) | Intraday and interday precision < 2%.[1] | Typically < 15%. |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; mass spectral data provides compound-specific information. |
| Sample Throughput | Relatively high. | Can be lower due to longer run times and sample preparation. |
| Instrumentation Cost | Lower to moderate. | Higher. |
| Derivatization | Generally not required. | May be required to improve volatility and thermal stability. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a standard reverse-phase HPLC procedure for resorcinol and related compounds.[1][4]
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier like phosphoric acid to a pH of 2.8.[1][4] For MS compatibility, formic acid should be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detector set at an appropriate wavelength for this compound (e.g., 280 nm, based on resorcinol).[1]
-
Injection Volume: 10-20 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of brominated phenols.[2]
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate, hexane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
For improved volatility and peak shape, derivatize the extract using a suitable agent (e.g., BSTFA with 1% TMCS, or acetic anhydride). This step converts the polar hydroxyl groups to less polar silyl ethers or esters.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of derivatized this compound.
3. Calibration:
-
Prepare a series of derivatized standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area of a selected ion against the concentration.
Mandatory Visualizations
To facilitate a clear understanding of the analytical workflows and their relationships, the following diagrams are provided.
References
- 1. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
Efficacy of 2,4,6-Tribromoresorcinol as a flame retardant versus other additives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Flame Retardant Performance
Mechanism of Action: A Brief Overview
Flame retardants operate through various mechanisms, broadly categorized as gas phase or condensed phase inhibition.
-
Gas Phase Inhibition: Halogenated flame retardants, such as those containing bromine, function primarily in the gas phase. Upon heating, they release halogen radicals that interfere with the chemical chain reactions of combustion in the flame, effectively quenching it.
-
Condensed Phase Inhibition: This mechanism involves the flame retardant acting in the solid material. This can occur through several processes:
-
Char Formation: The additive promotes the formation of a carbonaceous char layer on the polymer surface, which acts as an insulating barrier, slowing heat transfer and the release of flammable volatiles. Phosphorus-based flame retardants are well-known for this charring effect.
-
Endothermic Decomposition: Some flame retardants, like aluminum hydroxide, decompose endothermically, releasing water and cooling the material below its ignition temperature.
-
Figure 1. Simplified diagram of flame retardancy mechanisms.
Comparative Performance Data
The efficacy of a flame retardant is highly dependent on the polymer matrix, the concentration of the additive, and the presence of synergistic agents. The following tables summarize the performance of common flame retardants in various polymers, based on standard flammability tests.
Table 1: Brominated Flame Retardants
| Polymer Matrix | Flame Retardant (Concentration) | Test Method | Result | Reference(s) |
| Epoxy Resin | Tetrabromobisphenol A (TBBPA) | UL 94 | V-0 / V-1 | [3] |
| ABS | Decabromodiphenyl ether (DecaBDE) | LOI (%) | ~29.6 | [4] |
| ABS | Decabromodiphenyl ether (DecaBDE) | UL 94 | V-0 | [5] |
Table 2: Phosphorus-Based Flame Retardants
| Polymer Matrix | Flame Retardant (Concentration) | Test Method | Result | Reference(s) |
| Polypropylene (PP) | Ammonium Polyphosphate (APP) (30%) | LOI (%) | >30 | [6] |
| Polypropylene (PP) | Ammonium Polyphosphate (APP) (30%) | UL 94 | V-0 | [6] |
| Epoxy Resin | Ammonium Polyphosphate (APP) (10%) + Zinc Borate (5%) + Zirconium Oxide (2%) | LOI (%) | 29.1 | [7] |
| Epoxy Resin | Ammonium Polyphosphate (APP) (10%) + Zinc Borate (5%) + Zirconium Oxide (2%) | UL 94 | V-0 | [7] |
| Epoxy Resin | Ammonium Polyphosphate (APP) (10%) + Zinc Borate (5%) + Zirconium Oxide (2%) | Cone Calorimetry (pHRR) | 42.8% reduction | [7] |
Table 3: Inorganic Flame Retardants
| Polymer Matrix | Flame Retardant (Concentration) | Test Method | Result | Reference(s) |
| Polyethylene (PE) | Aluminum Hydroxide (ATH) (40%) | LOI (%) | ~25 | [6] |
| Polyethylene (PE) | Aluminum Hydroxide (ATH) (40%) | UL 94 | V-1 | [6] |
| Polyethylene (PE) | Aluminum Hydroxide (ATH) + Expandable Graphite + Red Phosphorus | LOI (%) | 30.1 | [6] |
Experimental Protocols
A brief overview of the standard test methodologies cited in this guide is provided below.
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A small, vertically oriented specimen is ignited at its upper end, and the oxygen concentration in the surrounding atmosphere is adjusted until the flame is just extinguished. A higher LOI value indicates better flame retardancy.
UL 94 Vertical Burn Test
This test evaluates the flammability of a plastic material by observing its burning characteristics after exposure to a flame. A rectangular bar specimen is mounted vertically and exposed to a flame for 10 seconds. The flame is removed, and the duration of flaming is recorded. The flame is then reapplied for another 10 seconds, and the flaming and glowing times are recorded. The dripping of flaming particles is also noted. Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.
Figure 2. Workflow for the UL 94 Vertical Burn Test.
Cone Calorimetry - ASTM E1354
The cone calorimeter is a versatile instrument used to study the fire behavior of materials. A small, horizontally oriented sample is exposed to a controlled level of radiant heat from a conical heater. The instrument measures various parameters, including the time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production. Lower values for HRR, pHRR, and THR generally indicate better flame retardancy.
Conclusion
The selection of a flame retardant is a multifaceted decision that requires careful consideration of the polymer matrix, desired level of flame retardancy, and the potential impact on other material properties. While brominated flame retardants like TBBPA and DecaBDE have demonstrated high efficiency, the trend towards halogen-free alternatives has led to the increased use of phosphorus-based and inorganic flame retardants. This guide provides a snapshot of the comparative performance of these additives. For specific applications, it is crucial to consult detailed technical data sheets and conduct targeted testing to ensure that the chosen flame retardant system meets all performance and regulatory requirements. Further research is warranted to explore and quantify the flame retardant efficacy of novel and less-characterized compounds like 2,4,6-Tribromoresorcinol when used as a direct additive.
References
- 1. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. electronics.org [electronics.org]
- 4. Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation | MDPI [mdpi.com]
- 5. 1,2-Bis(2,4,6-tribromophenoxy)ethane | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to Inter-Laboratory Analysis of 2,4,6-Tribromoresorcinol
Introduction
2,4,6-Tribromoresorcinol (TBR) is a brominated aromatic compound with applications in various industries, including pharmaceuticals and as a flame retardant intermediate. Accurate and reproducible quantification of TBR is crucial for quality control, safety assessment, and regulatory compliance. Inter-laboratory comparisons, also known as round-robin tests or proficiency testing, are essential for validating analytical methods, evaluating laboratory performance, and ensuring data comparability across different testing facilities.[1][2][3]
Currently, there is a notable absence of published inter-laboratory comparison studies specifically focused on the analysis of this compound. This guide aims to address this gap by providing a framework for a future inter-laboratory study and presenting a comparative overview of suitable analytical techniques. The information herein is intended to support researchers, scientists, and drug development professionals in establishing robust and harmonized analytical protocols for TBR.
Proposed Framework for an Inter-Laboratory Study
A collaborative study is the most effective way to establish a standardized and validated method for TBR analysis. The primary objective of such a study would be to determine the reproducibility of an analytical method across multiple laboratories and to assess the overall state of practice for TBR quantification.[3]
Study Design:
-
Coordinating Laboratory: A designated laboratory would be responsible for preparing and distributing homogeneous and stable test samples of this compound. This laboratory would also collect and statistically analyze the data submitted by participating laboratories.[1][4]
-
Test Materials: Samples could include TBR in a pure form (e.g., a solid powder) and spiked into a relevant matrix, such as a pharmaceutical excipient or a simulated environmental sample. Multiple concentration levels should be included to assess method performance across a range of values.
-
Participating Laboratories: A sufficient number of laboratories from diverse geographical locations and sectors (e.g., industry, academia, government) should be recruited to ensure a representative assessment.
-
Analytical Methods: Participants could be instructed to use a specific, provided method or to use their own in-house validated methods. The latter approach would provide a broader understanding of the performance of different techniques.
-
Data Reporting and Statistical Analysis: Laboratories would report their quantitative results for TBR in the provided samples. The coordinating body would then perform a statistical analysis to calculate performance indicators such as z-scores, which compare an individual laboratory's result to the consensus mean of all participants.[5] A z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
Comparison of Analytical Techniques
While specific inter-laboratory data for this compound is unavailable, performance data from analogous compounds, such as 2,4,6-Tribromophenol (TBP) and other brominated phenols, can provide valuable insights into the expected capabilities of common analytical methods. The two most promising techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Data Presentation: Performance of Analytical Methods for Brominated Phenols
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages |
| HPLC-UV | Liquid chromatographic separation followed by UV absorbance detection. | ~0.04 µg/mL | ~0.12 µg/mL | < 6% | Cost-effective, robust, widely available. |
| GC-MS/MS | Gas chromatographic separation followed by tandem mass spectrometry detection. | 0.04-4 ng/L (in water) | Not specified | < 15% | High selectivity and sensitivity, suitable for complex matrices and trace-level analysis. |
Note: The performance metrics presented are based on studies of various brominated phenolic compounds and should be considered as estimates for this compound analysis.[6][7][8]
Experimental Protocols
The following are detailed methodologies for the analysis of this compound in a pharmaceutical tablet formulation, serving as a starting point for method development and validation.
General Analytical Workflow
The overall process from sample handling to data interpretation follows a standardized sequence to ensure consistency and quality of results.
Method 1: Analysis by HPLC-UV
This method is suitable for the quantification of 2,4,6-TBR in samples where the concentration is relatively high and the matrix is not overly complex.
1. Sample Preparation:
- Accurately weigh and transfer a portion of ground tablet powder equivalent to approximately 10 mg of 2,4,6-TBR into a 100 mL volumetric flask.
- Add approximately 70 mL of a diluent (e.g., acetonitrile/water 50:50 v/v), and sonicate for 15 minutes to dissolve the active ingredient.
- Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid). For example, an isocratic elution with 60% acetonitrile and 40% water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 280-300 nm (to be determined by UV scan of a standard).
3. Calibration and Quantification:
- Prepare a series of calibration standards of 2,4,6-TBR in the diluent covering the expected sample concentration range.
- Inject the standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of 2,4,6-TBR in the sample solution from the calibration curve.
Method 2: Analysis by GC-MS/MS
This method is ideal for trace-level quantification of 2,4,6-TBR, especially in complex matrices, due to its high sensitivity and selectivity.[6]
1. Sample Preparation and Derivatization:
- Perform a solvent extraction of the ground tablet powder using a suitable organic solvent like hexane or a mixture of hexane and acetone.
- Concentrate the extract to a small volume under a gentle stream of nitrogen.
- For improved chromatographic performance, derivatization is often necessary for phenolic compounds. Acetylation is a common approach:
- Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried extract.
- Heat the mixture at 60 °C for 30 minutes.
- After cooling, evaporate the reagents and reconstitute the residue in a known volume of hexane.
2. GC-MS/MS Conditions:
- GC Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Mode: Splitless, 1 µL injection volume.
- Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp to 200 °C at 15 °C/min.
- Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
- Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized 2,4,6-TBR need to be determined by infusing a standard into the mass spectrometer.
3. Calibration and Quantification:
- Prepare calibration standards of derivatized 2,4,6-TBR.
- It is highly recommended to use a deuterated internal standard to correct for matrix effects and variations in sample preparation and instrument response.
- Analyze the standards and samples by GC-MS/MS.
- Quantify the analyte based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Conclusion
The reliable analysis of this compound is essential for ensuring product quality and safety. While there is a current lack of specific inter-laboratory comparison data for this compound, established analytical techniques such as HPLC-UV and GC-MS/MS offer robust and sensitive options for its quantification. This guide provides a foundation for laboratories to develop and validate their analytical methods. To ensure data comparability and to establish a benchmark for analytical performance, a collaborative round-robin study is highly recommended. Such an initiative would be invaluable for building confidence in the analytical results for this compound across the scientific and industrial communities.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. fiveable.me [fiveable.me]
- 3. Round-robin test - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
- 6. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of 2,4,6-Tribromoresorcinol: A Comparative Guide to Analytical Methods Using High-Purity Reference Materials
Comparison of Analytical Method Performance
The choice of an analytical method for 2,4,6-Tribromoresorcinol depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques. The performance metrics are based on data from studies on this compound and structurally similar compounds like 2,4,6-tribromophenol.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Typically in the µg/mL range.[2] | Typically in the µg/mL range.[2] | < 2% | Simple, cost-effective, and widely available. |
| GC-MS/MS | Separation of volatile compounds by gas chromatography, followed by tandem mass spectrometry for selective and sensitive detection. | 1-100 pg/tablet (solid dosage); 0.04-4 ng/L (water-based solutions).[3] | Not explicitly stated, but typically 3-5 times the LOD. | < 15% | High selectivity and sensitivity, robust for complex matrices.[3] |
| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry, suitable for a wide range of compounds. | Generally in the low ng/L to pg/mL range for similar phenolic compounds. | Not explicitly stated, but generally low ng/mL. | < 15% | Suitable for thermally labile and non-volatile compounds, high sensitivity and selectivity. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for resorcinol and is suitable for the quantification of this compound in various formulations.[2]
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 stainless steel column (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 2.8) is commonly used.[2] The exact ratio should be optimized for ideal peak separation.
-
Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 280 nm.[2]
-
Standard Preparation:
-
Prepare a stock solution of this compound (using a high-purity standard) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standards.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Stir Bar Sorptive Extraction (SBSE)
This highly sensitive method is ideal for trace-level quantification of this compound and is based on a validated method for related halophenols.[3]
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Sample Preparation (SBSE):
-
Dissolve or extract a known amount of the sample into an appropriate solvent.
-
Add a stir bar coated with a sorptive material (e.g., polydimethylsiloxane) to the sample solution.
-
Stir the solution for a defined period to allow for the extraction of this compound onto the stir bar.
-
Remove the stir bar, dry it, and place it in a thermal desorption unit.
-
-
Analysis:
-
Heat the stir bar to desorb the analytes into the gas chromatograph.
-
The GC separates this compound from other components based on its volatility and interaction with the chromatographic column.
-
The separated compound enters the tandem mass spectrometer for ionization and detection.
-
-
Quantification: Use an internal standard, such as a deuterated analog of a similar compound, for accurate quantification.[3] The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity.
Visualizing the Workflow and Method Selection
To aid in understanding the analytical process and the decision-making involved, the following diagrams have been generated.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical flow for selecting an analytical method for this compound.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antimicrobial Activity of 2,4,6-Tribromoresorcinol Against Known Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of 2,4,6-Tribromoresorcinol against established antimicrobial agents. Due to the limited direct data on the minimum inhibitory concentration (MIC) of this compound, this guide leverages data from structurally related brominated and halogenated phenols to provide a preliminary performance benchmark. The information is intended to guide future research and development efforts in the field of antimicrobial discovery.
Comparative Antimicrobial Activity
The following tables summarize the available antimicrobial activity data for brominated phenols and benchmark antimicrobial agents. It is important to note that the data for brominated phenols are presented as a proxy for the potential activity of this compound and are derived from studies on related compounds.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound/Agent | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Brominated Phenols (Proxy for this compound) | |||
| 2,4,6-Triiodophenol | 5 (Biofilm Inhibition)[1] | - | - |
| Dibrominated Resorcinol Dimer | Potent Activity (Specific MIC not reported)[2] | - | - |
| Benchmark Agents | |||
| Ampicillin | - | 4[3] | - |
| Gentamicin | - | - | 0.25 - 2 (Susceptible)[4] |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound/Agent | Candida albicans |
| Brominated Phenols (Proxy for this compound) | |
| Brominated Polyphenol 1 | 25[3] |
| Brominated Polyphenol 2 | 12.5[3] |
| Benchmark Agent | |
| Fluconazole | 0.5[5] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The following is a detailed methodology based on the broth microdilution method, a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Benchmark antimicrobial agents (e.g., Ampicillin, Gentamicin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the test compound and each benchmark agent in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the diluted microbial suspension to each well containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).
-
Visualizing Experimental and Logical Relationships
To better illustrate the processes and potential mechanisms involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal bromophenols from marine red alga Symphyocladia latiuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Brominated Versus Non-Brominated Resorcinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of non-brominated resorcinol and its brominated counterparts. The information presented is based on available scientific data to assist researchers and professionals in making informed decisions regarding the selection and use of these compounds.
Executive Summary
Non-brominated resorcinol and its brominated derivatives exhibit significantly different environmental profiles. Resorcinol is characterized by its ready biodegradability and low potential for bioaccumulation. In contrast, brominated phenols, often used as surrogates for brominated resorcinols in environmental studies due to data scarcity on the latter, are more persistent in the environment and have a higher tendency to bioaccumulate in organisms. Furthermore, while both categories of compounds present toxicological concerns, their primary modes of action appear to differ, with resorcinol being a known endocrine disruptor targeting the thyroid, and brominated phenols exhibiting broader toxic effects, including potential neurotoxicity.
Data Presentation: Comparative Environmental Impact
The following tables summarize key quantitative data for non-brominated resorcinol and a representative brominated phenol, 2,4,6-tribromophenol (TBP), which is used here as an analogue for brominated resorcinols.
Table 1: Environmental Fate and Persistence
| Parameter | Non-Brominated Resorcinol | Brominated Resorcinol (as 2,4,6-Tribromophenol) |
| Biodegradability | Readily biodegradable.[1][2] | Not readily biodegradable.[3] |
| Half-life in Activated Sludge | 0.16 - 0.24 days[1] | 49% degradation in 28 days (OECD 301C)[3] |
| Atmospheric Half-life | 1.9 hours (reaction with hydroxyl radicals)[1] | 22.5 - 34 days (reaction with hydroxyl radicals)[4][5] |
| Mobility in Soil | High (Koc of 65)[1] | Low (estimated Koc of 1,200)[6] |
Table 2: Bioaccumulation and Toxicity
| Parameter | Non-Brominated Resorcinol | Brominated Resorcinol (as 2,4,6-Tribromophenol) |
| Bioconcentration Factor (BCF) | 2 - 3 (low potential)[1][7] | 83 - 120 (moderate potential)[4][6] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.8[2][7] | 3.73 |
| Aquatic Toxicity (Daphnia magna 48h EC50) | Not specified in provided results | 0.26 mg/L[3] |
| Aquatic Toxicity (Fish 96h LC50) | Not specified in provided results | 1.1 mg/L (Cyprinus carpio)[3] |
| Primary Toxicological Concern | Endocrine disruption (thyroid)[1][8] | Aquatic toxicity, potential for bioaccumulation.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Biodegradability Assessment: OECD 301D Closed Bottle Test
The ready biodegradability of a substance is assessed using the OECD 301D Closed Bottle Test.
-
Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).
-
Incubation: The solution is kept in a completely filled, stoppered bottle in the dark at a constant temperature (typically 20°C) for 28 days.
-
Oxygen Measurement: The depletion of dissolved oxygen is measured periodically.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of oxygen consumed by the microorganisms to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches a degradation level of at least 60% within a 10-day window during the 28-day test period.[9][10][11][12]
Bioaccumulation Potential: OECD 107 Shake Flask Method for Partition Coefficient (Log Kow)
The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential to bioaccumulate and is determined using the OECD 107 shake flask method.
-
Solvent Preparation: Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.
-
Test Substance Addition: A known amount of the test substance is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
Equilibration: The two phases are mixed in a vessel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The logarithm of this value (Log Kow) is commonly reported.[13][14][15][16][17]
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains also have other mutations that make them more sensitive to mutagens.
-
Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-synthesizing state will grow and form colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[18][19][20][21]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key toxicological pathways for non-brominated and brominated resorcinols.
Caption: Endocrine disruption pathway of Resorcinol via inhibition of Thyroid Peroxidase (TPO).
Caption: Potential neurotoxicity pathway of Brominated Phenols via disruption of calcium signaling.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing the environmental impact of chemical compounds.
References
- 1. Environmental Project, 942 – Substance flow analysis of resorcinol – 5 Environmental and health hazards of resorcinol [www2.mst.dk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toxicology review and risk assessment of resorcinol: thyroid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 14. oecd.org [oecd.org]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
Safety Operating Guide
Personal protective equipment for handling 2,4,6-Tribromoresorcinol
This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Tribromoresorcinol (CAS No. 2437-49-2), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and proper laboratory conduct.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is typically found as a beige or pale pink solid powder.[2][4]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safe handling, the following personal protective equipment is mandatory.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Must provide comprehensive protection against splashes and dust. |
| Hands | Protective Gloves | Chemically resistant nitrile gloves are recommended.[5] |
| Body | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[5] |
| Respiratory | Suitable Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used, especially when dust formation is likely.[6] |
Operational Plan: Safe Handling Protocol
All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Confirm that an emergency shower and eyewash station are readily accessible.
-
Don the required PPE in the correct order: lab coat, respirator, goggles, and then gloves.
Step 2: Weighing and Handling
-
Handle the compound in a chemical fume hood to minimize inhalation of dust.
-
Avoid the formation of dust during handling.
-
Use appropriate tools for transferring the solid (e.g., spatula).
-
Keep the container tightly closed when not in use.[2]
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean the work area, ensuring any spills are managed according to the spill response plan.
Spill and Disposal Plan
Spill Response:
-
In case of a small spill, dampen the solid material with a suitable solvent like alcohol to prevent dust from becoming airborne.[7]
-
Carefully sweep up the dampened material and place it into a suitable, sealed container for disposal.[2][7]
-
Clean the spill area with absorbent paper dampened with the same solvent, followed by a thorough wash with soap and water.[7]
-
Place all contaminated materials, including cleaning supplies and any contaminated clothing, into a vapor-tight plastic bag for disposal.[7]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations.[8]
-
The waste should be sent to an approved waste disposal plant.[2] Do not dispose of it down the drain.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms occur.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2]
References
- 1. This compound | C6H3Br3O2 | CID 17094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chembk.com [chembk.com]
- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 98 2437-49-2 [sigmaaldrich.com]
- 7. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
